Mifepristone-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3 |
InChIキー |
VKHAHZOOUSRJNA-PBWRPEOTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Isotopic Purity of Mifepristone-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isotopic purity of Mifepristone-d3, a deuterated analog of Mifepristone. This document is intended to serve as a resource for researchers and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis.
Quantitative Data Summary
The isotopic purity of a labeled compound is a critical parameter for its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The data presented below is compiled from various commercial suppliers of this compound.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity |
| Cayman Chemical | ≥99% deuterated forms (d1-d3)[1] | Not specified |
| LGC Standards | 99 atom % D[2] | min 98%[2] |
| LGC Standards (alternate listing) | Not specified | >95% (HPLC)[3][4][5] |
| ChemicalBook (listing for Cayman Chemical) | ≥99% deuterated forms (d1-d3)[6] | Not specified |
Mechanism of Action: Progesterone (B1679170) and Glucocorticoid Receptor Antagonism
Mifepristone functions as a competitive antagonist at the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[7][[“]][9][10] Its high binding affinity to these receptors blocks the physiological effects of progesterone and cortisol, respectively.[7][[“]][9] This antagonism at the cellular level disrupts the signaling pathways essential for the maintenance of pregnancy and modulates glucocorticoid-dependent processes.
The following diagram illustrates the simplified signaling pathway of Mifepristone's antagonistic action on the progesterone receptor.
Caption: Mifepristone's antagonistic effect on the progesterone receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the definitive determination of its isotopic purity are often proprietary to the manufacturers. However, a general workflow for its synthesis and analysis can be outlined.
General Synthesis and Purification Workflow
The synthesis of this compound would likely follow a similar pathway to that of unlabeled Mifepristone, with the introduction of the deuterium (B1214612) label at a specific step. A plausible, high-level synthesis of Mifepristone involves several key stages.[11] The deuterated methyl group is typically introduced via a deuterated Grignard reagent or a similar methylating agent.
The following diagram outlines a generalized workflow for the synthesis and purification of this compound for use as an analytical standard.
Caption: Generalized workflow for the synthesis and quality control of this compound.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using mass spectrometry.
Methodology:
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for analysis.
-
Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Data Analysis: The relative abundance of the deuterated species (d1, d2, d3) and the unlabeled species (d0) are determined from the mass spectrum. The isotopic purity is calculated based on the ratio of the desired deuterated species to all other isotopic variants.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. This compound [chemicalbook.com]
- 7. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 10. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Synthesis of RU-486 [chm.bris.ac.uk]
The Role of Mifepristone-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of Mifepristone-d3 when used as an internal standard in quantitative analytical assays. It details the underlying principles of stable isotope dilution, experimental applications, and the rationale for its use in high-precision bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in the quantification of analytes within complex biological matrices like plasma or tissue, significant variability can be introduced during sample processing and analysis. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls before sample preparation. Its primary function is to correct for the potential loss of the analyte during extraction and to compensate for variations in instrument response, ensuring the accuracy and precision of the measurement.
The Gold Standard: Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used, Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1] A SIL IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H or Deuterium (B1214612), ¹²C with ¹³C, ¹⁴N with ¹⁵N).
This compound is the deuterium-labeled analog of Mifepristone (B1683876).[2][3] This makes it an ideal internal standard for several key reasons:
-
Chemical and Physical Equivalence : this compound has virtually identical chemical and physical properties to the unlabeled Mifepristone. This ensures it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer.[4][5]
-
Co-elution : It co-elutes with the analyte during liquid chromatography, meaning it is exposed to the same matrix effects (ion suppression or enhancement) at the same time.[4]
-
Mass Differentiation : Despite these similarities, it is easily distinguished from the native analyte by its higher mass in the mass spectrometer. This mass difference is the key to its function.
Core Mechanism of Action of this compound
The fundamental mechanism of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. By adding a known quantity of this compound to a sample containing an unknown quantity of Mifepristone, the ratio of the instrument's response to the analyte and the internal standard can be used to calculate the analyte's concentration.
This ratiometric measurement corrects for several potential sources of error:
-
Sample Preparation Variability : Any loss of material during extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) will affect both the analyte and the SIL IS equally. Therefore, the ratio between them remains constant.
-
Matrix Effects : Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[4] Because this compound co-elutes and has the same ionization characteristics as Mifepristone, it experiences the same matrix effects. This interference is canceled out when the ratio is calculated.
-
Instrumental Fluctuation : Minor variations in injection volume or detector sensitivity over the course of an analytical run are corrected because they affect both compounds simultaneously.
The workflow diagram below illustrates the integration of the internal standard into the analytical process.
The following diagram illustrates how the internal standard corrects for variability. Even if sample loss or ion suppression reduces the absolute signal for both compounds, their ratio remains constant, ensuring accurate quantification.
Experimental Protocol: Quantification of Mifepristone
The following is a representative UHPLC-QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry) method adapted from validated procedures for the determination of Mifepristone in human blood.[6][7]
4.1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot : Transfer 200 µL of whole blood sample (calibrator, QC, or unknown) to a clean microcentrifuge tube.
-
Spiking : Add a fixed volume (e.g., 20 µL) of the working solution of this compound (internal standard) to each tube.
-
Alkalinization : Add 100 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) and vortex briefly.
-
Extraction : Add 1 mL of tert-butyl-methyl ether (TBME), vortex vigorously for 5 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Isolation : Transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
4.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM ammonium formate (B1220265) with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 98% B over 12 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mifepristone : m/z 430.3 → 372.2 (Quantifier), 430.3 → 134.1 (Qualifier) This compound : m/z 433.3 → 375.2 (Quantifier) (Note: Exact transitions may vary slightly based on instrumentation and specific labeling of the IS) |
Quantitative Data and Method Performance
A validated method using a deuterated internal standard for Mifepristone analysis typically demonstrates high performance. The data below are representative of a robust bioanalytical assay.[6][7]
Table 1: Calibration and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| Low QC | 5 | ≤ 13.2% | ≤ ±13.2% | ≤ 13.2% | ≤ ±13.2% |
| Medium QC | 100 | ≤ 13.2% | ≤ ±13.2% | ≤ 13.2% | ≤ ±13.2% |
| High QC | 500 | ≤ 13.2% | ≤ ±13.2% | ≤ 13.2% | ≤ ±13.2% |
%RSD: Relative Standard Deviation; %RE: Relative Error
Table 3: Recovery and Matrix Effect
| Parameter | Mifepristone |
|---|---|
| Recovery | 96.3% – 114.7% |
| Matrix Effect | -3.0% – 14.7% |
The tight control over precision and accuracy, along with minimal matrix effect, highlights the effectiveness of using a stable isotope-labeled internal standard like this compound.
Potential Challenges and Considerations
Despite their advantages, users should be aware of potential challenges:
-
Isotopic Instability : Deuterium atoms on exchangeable sites (like -OH or -NH groups) can exchange with protons from the solvent.[1][5] this compound is typically labeled on the N-methyl groups, which are stable, non-exchangeable positions, mitigating this risk.
-
Chromatographic Isotope Effect : In some cases, deuterium labeling can cause a slight shift in chromatographic retention time relative to the unlabeled analyte.[4] If this separation is significant, the analyte and IS may experience different matrix effects. This should be assessed during method development.
-
Isotopic Purity : The SIL IS may contain trace amounts of the unlabeled analyte, and vice-versa. This cross-contribution should be evaluated to ensure it does not impact accuracy, especially at the lower limit of quantification.[1]
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Mifepristone in complex biological matrices. Its mechanism of action relies on the principles of stable isotope dilution, where its near-identical physicochemical behavior to the native analyte allows it to effectively correct for variability in sample preparation and instrumental analysis. By tracking the ratio of the analyte to the deuterated standard, researchers can achieve highly accurate, precise, and reliable quantification, making this compound an indispensable tool in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
References
- 1. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Development and Validation of Mifepristone and its Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. imedpub.com [imedpub.com]
- 5. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Mifepristone-d3, a deuterated analog of Mifepristone. This compound is an essential tool in clinical and research settings, primarily utilized as an internal standard for the highly accurate quantification of Mifepristone in biological matrices using mass spectrometry-based assays. This document details the synthetic pathways, with a focus on the introduction of the deuterium (B1214612) label, and outlines the rigorous analytical methods employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams to elucidate key processes.
Introduction
Mifepristone, a synthetic steroid, is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. Its clinical applications are significant, most notably in medical abortion in combination with a prostaglandin (B15479496) analog. Accurate determination of Mifepristone concentrations in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) as it corrects for matrix effects and variations in sample processing and instrument response.[1][2] this compound is structurally identical to Mifepristone, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-methyl group of the 11β-phenyl substituent. This mass shift allows for its differentiation from the unlabeled analyte by a mass spectrometer without altering its chemical and physical behavior during sample preparation and chromatographic separation.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that largely mirrors the synthesis of the parent compound, Mifepristone, with the critical addition of a deuterated reagent at the appropriate step to introduce the isotopic label. The deuterium atoms are strategically placed on the N-methyl group, a site that is metabolically stable, ensuring the integrity of the label throughout biological processes.
General Synthetic Strategy
The synthesis of Mifepristone typically starts from a steroid precursor. A key step involves the introduction of the 11β-aryl group via a Grignard reaction. To produce this compound, a deuterated Grignard reagent or a precursor to the 11β-aryl group containing a deuterated N-methyl group is utilized.
A plausible synthetic workflow for the introduction of the deuterated N,N-dimethylaniline moiety is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
While a specific, detailed, and publicly available protocol for the synthesis of this compound is proprietary to commercial suppliers, a general procedure based on the known synthesis of Mifepristone and its analogs is outlined below. This protocol is for illustrative purposes and should be adapted and optimized by qualified chemists.
Step 1: Preparation of 4-bromo-N-methyl-N-(trideuteriomethyl)aniline
-
To a solution of N-methyl-4-bromoaniline in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a suitable base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes.
-
Add deutero-iodomethane (CD3I) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromo-N-methyl-N-(trideuteriomethyl)aniline.
Step 2: Grignard Reagent Formation
-
Activate magnesium turnings in anhydrous tetrahydrofuran (B95107) under an inert atmosphere.
-
Add a solution of 4-bromo-N-methyl-N-(trideuteriomethyl)aniline in anhydrous tetrahydrofuran dropwise to the activated magnesium.
-
Maintain the reaction temperature to ensure a steady reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding the deuterated Grignard reagent.
Step 3: Conjugate Addition to Steroid Epoxide
-
Dissolve the appropriate steroid epoxide precursor in anhydrous tetrahydrofuran and cool to a low temperature (e.g., -20 °C) under an inert atmosphere.
-
Add a catalytic amount of a copper(I) salt (e.g., copper(I) chloride).
-
Add the prepared deuterated Grignard reagent dropwise to the cooled solution.
-
Allow the reaction to proceed for several hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection and Final Product Formation
-
The resulting intermediate is then subjected to deprotection and rearrangement steps, typically under acidic conditions, to yield the final this compound product.
-
Purify the final product by recrystallization or column chromatography to achieve high purity.
Characterization of this compound
The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed through a combination of analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂D₃NO₂ | [3] |
| Molecular Weight | 432.61 g/mol | [3] |
| Exact Mass | 432.285609597 Da | |
| Appearance | Light yellow solid | |
| Solubility | Soluble in chloroform (B151607) and methanol | [4] |
| Storage Temperature | -20°C | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound. A typical reversed-phase HPLC method can be utilized.
Experimental Protocol: HPLC Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 305 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Expected Results: A single major peak corresponding to this compound should be observed, with a purity typically exceeding 98%.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound and assessing its isotopic enrichment. Electrospray ionization (ESI) in positive mode is commonly used.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
-
Scan Mode: Full scan for mass confirmation and Multiple Reaction Monitoring (MRM) for quantification.
-
Collision Energy: Optimized for the fragmentation of the parent ion.
Expected Results:
-
The full scan mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 433.3.
-
The isotopic distribution should confirm the presence of three deuterium atoms.
-
Tandem MS (MS/MS) will reveal characteristic fragmentation patterns. For instance, a common fragmentation involves the loss of the propynyl (B12738560) group from the C17 position.
The logical relationship for using this compound as an internal standard in a quantitative LC-MS/MS assay is illustrated below.
Caption: LC-MS/MS quantification workflow using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and to confirm the position of the deuterium label. Both ¹H and ¹³C NMR spectra are acquired.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Spectra to be acquired: ¹H NMR, ¹³C NMR
Expected Results:
-
¹H NMR: The spectrum will be very similar to that of Mifepristone, with the key difference being the absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR: The spectrum will also be similar to that of Mifepristone. The carbon of the N-methyl group will show a characteristic triplet in the ¹³C spectrum due to coupling with the deuterium atom (I=1), confirming the location of the label.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Mifepristone in plasma, serum, and other biological matrices.[2] The addition of a known amount of this compound to the sample at the beginning of the extraction process allows for the correction of any analyte loss during sample preparation and for variations in instrument response. This results in highly accurate and precise measurements, which are essential for clinical and research applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route involves the incorporation of a deuterated methyl group onto the aniline (B41778) precursor, followed by its introduction into the steroid backbone. Rigorous characterization using HPLC, MS, and NMR confirms the identity, purity, and isotopic labeling of the final product. The availability of high-quality this compound is indispensable for the accurate quantification of Mifepristone in biological samples, thereby supporting its clinical and research applications.
References
In-Depth Technical Guide: Solubility and Stability of Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Mifepristone-d3, a deuterated analog of Mifepristone. This information is critical for researchers in drug development, analytical chemistry, and pharmacokinetic studies, where this compound is often used as an internal standard. This guide summarizes available quantitative data, details relevant experimental protocols, and provides a logical workflow for solubility and stability assessment.
Introduction to this compound
This compound is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is the deuterated form of Mifepristone (also known as RU-486). The inclusion of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analyses of Mifepristone in biological matrices. Understanding its solubility and stability is paramount for the preparation of stock solutions, formulation development, and ensuring the accuracy and reliability of analytical methods.
Solubility of this compound
The solubility of a compound is a critical physical property that influences its absorption, distribution, and overall bioavailability. For analytical purposes, knowing the solubility in various solvents is essential for preparing stock solutions and standards.
Quantitative Solubility Data for this compound
Quantitative solubility data for this compound is limited in publicly available literature. However, product information from suppliers provides some key data points.
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Not Specified | Ultrasonic and warming to 60°C may be required.[1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified |
Note: Due to the limited availability of specific quantitative solubility data for this compound, the following table for the non-deuterated form, Mifepristone, is provided as a close approximation. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar.
Quantitative Solubility Data for Mifepristone (Non-Deuterated)
| Solvent | Solubility (approx.) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [2] |
| Ethanol | 20 mg/mL | Not Specified | [2] |
| Ethanol (with heating) | 50 mg/mL | Not Specified | |
| Methanol (B129727) | Very Soluble | Not Specified | [3] |
| Chloroform | Very Soluble | Not Specified | [3] |
| Acetone | Very Soluble | Not Specified | [3] |
| Polyethylene Glycol 400 (PEG 400) | 15-16 mg/mL | Not Specified | [4] |
| Water | Poorly Soluble | Not Specified | [3] |
| Hexane | Poorly Soluble | Not Specified | [3] |
| Isopropyl Ether | Poorly Soluble | Not Specified | [3] |
| 1:4 DMF:PBS (pH 7.2) | 0.2 mg/mL | Not Specified | [2] |
Stability of this compound
The stability of this compound is a critical factor for ensuring the integrity of analytical standards and the shelf-life of any formulations.
Storage and Stability Summary
| Form | Storage Temperature (°C) | Stability | Notes | Reference |
| Crystalline Solid | -20 | ≥ 4 years | Long-term storage. | |
| Solution in DMSO or Ethanol | -20 | Up to 3 months | Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | Not Recommended | Not Recommended for > 1 day | Prone to degradation.[2] | [2] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific studies on this compound are not widely published, studies on Mifepristone provide a strong indication of its degradation pathways.
Summary of Mifepristone Degradation Behavior:
| Condition | Observation |
| Acidic Hydrolysis | Degradation observed. |
| Alkaline Hydrolysis | Significant degradation observed. |
| **Oxidative (H₂O₂) ** | Degradation observed. |
| Thermal | Relatively stable. |
| Photolytic | Degradation observed upon exposure to light. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Stability Assessment: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for HPLC mobile phase
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Heat the mixture (e.g., at 60°C for 2 hours).
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 4 hours).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a temperature-controlled oven (e.g., at 80°C for 48 hours).
-
Also, expose a solution of the drug to the same conditions.
-
After the exposure period, dissolve the solid or dilute the solution to a suitable concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug powder and a solution of the drug to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a developed stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound peak from all degradation product peaks.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products to propose degradation pathways.
-
Visualization of Workflow
The following diagram illustrates a logical workflow for the solubility and stability assessment of a drug substance like this compound.
Caption: Workflow for Solubility and Stability Assessment.
References
A Technical Guide to Interpreting a Certificate of Analysis for Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
Mifepristone-d3, a deuterium-labeled analog of Mifepristone, serves as a critical internal standard for the quantitative analysis of Mifepristone in various biological matrices.[1] Its use in techniques like mass spectrometry and liquid chromatography enhances the accuracy and reliability of pharmacokinetic and metabolic studies.[1] This guide provides an in-depth interpretation of a typical Certificate of Analysis (CofA) for this compound, detailing the key analytical tests, their methodologies, and the significance of the resulting data.
Quantitative Data Summary
A Certificate of Analysis for a reference standard like this compound provides crucial information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data presented.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | RU-486-d3, (11β,17β)-11-[4-[[(Methyl-d3)amino]phenyl]-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one |
| CAS Number | 105012-15-5[2] |
| Molecular Formula | C₂₉D₃H₃₂NO₂[2][3] |
| Molecular Weight | 432.61 g/mol [2][3][4] |
| Appearance | White to off-white solid |
| Storage Condition | -20°C in a well-closed container[2] |
Table 2: Purity and Impurity Profile
| Analytical Test | Method | Result |
| Chromatographic Purity | HPLC | >95%[2][3] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation |
| Residual Solvents | GC-HS | Conforms to specification |
| Water Content | Karl Fischer Titration | <0.5% |
Table 3: Identity Confirmation
| Analytical Test | Method | Result |
| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure |
| Mass Spectrum | Mass Spectrometry (MS) | Conforms to structure |
| Infrared Spectrum | Infrared Spectroscopy (IR) | Conforms to structure |
Experimental Protocols
The data presented in a CofA are generated through a series of rigorous analytical experiments. The methodologies for the key tests are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For Mifepristone, a reversed-phase HPLC method is commonly employed.
-
Objective: To separate this compound from any non-deuterated Mifepristone, impurities, and degradation products and to quantify its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like water or a phosphate (B84403) buffer) is used.[5] The specific ratio is optimized to achieve good separation. For example, a mobile phase of acetonitrile and water in a 70:30 v/v ratio has been reported.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[5]
-
Detection: The elution of compounds is monitored using a UV detector, often set at a wavelength of around 305 nm for Mifepristone.[5]
-
Quantification: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of a compound, and for determining the level of deuterium incorporation in isotopically labeled standards.
-
Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Method:
-
Ionization: An electrospray ionization (ESI) source in the positive ion mode is commonly used for Mifepristone.
-
Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated this compound molecule.
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to determine the percentage of deuterium incorporation. A high isotopic purity ensures the reliability of the standard in quantitative assays.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and integrity of the compound.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
Method:
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared to the expected structure of Mifepristone. The absence of a signal for the methyl protons in the dimethylamino group and the presence of a signal characteristic of the deuterated methyl group in the ¹H NMR spectrum would confirm the position of the deuterium labeling.
-
Visualization of Workflows and Pathways
Certificate of Analysis Workflow
The following diagram illustrates the logical workflow involved in the generation of a Certificate of Analysis for this compound, from initial synthesis to final documentation.
Caption: Logical workflow for this compound Certificate of Analysis generation.
Mifepristone Signaling Pathway
Mifepristone primarily functions as a progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR) antagonist.[6] Its binding to these receptors initiates a cascade of downstream signaling events that can influence cell proliferation, apoptosis, and other cellular processes.
Caption: Simplified signaling pathway of Mifepristone.
Research has shown that Mifepristone can inhibit the PI3K/AKT signaling pathway, leading to the inhibition of cell proliferation and the promotion of apoptosis in certain cell types.[7] Additionally, studies have demonstrated that Mifepristone can decrease the phosphorylation of ERK1/2, which is another key pathway involved in cell growth.[8][9] The interplay of these pathways contributes to the overall cellular effects of Mifepristone. to the overall cellular effects of Mifepristone.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of Mifepristone in Biological Matrices using Mifepristone-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] It is widely used for medical termination of pregnancy and is also investigated for its potential in treating other conditions such as Cushing's syndrome, endometriosis, and certain types of cancer.[2][3] Accurate and sensitive quantification of mifepristone and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and specificity.[6][7][8] The use of a stable isotope-labeled internal standard, such as Mifepristone-d3, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[8]
These application notes provide a detailed protocol for the extraction and quantification of mifepristone in human whole blood using this compound as an internal standard, based on established methodologies.[8]
Principle of the Method
The method involves the extraction of mifepristone and the internal standard (this compound) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Quantitative Data Summary
The following tables summarize the validation parameters of a validated LC-MS/MS method for the determination of mifepristone using a deuterated internal standard.[8]
Table 1: Method Validation Parameters [8]
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Intra-day Precision (RSD%) | ≤ 13.2% |
| Inter-day Precision (RSD%) | ≤ 13.2% |
| Intra-day Accuracy (RE%) | ≤ 13.2% |
| Inter-day Accuracy (RE%) | ≤ 13.2% |
| Recovery | 96.3 – 114.7% |
| Matrix Effect | -3.0 to 14.7% |
Table 2: Mass Spectrometry Parameters for Mifepristone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 134.0 |
| This compound | 433.3 | Not specified in search results |
Note: The specific product ion for this compound was not available in the provided search results. Typically, a stable and intense fragment ion is selected.
Experimental Protocols
This section details the step-by-step procedure for the analysis of mifepristone in human whole blood.
Materials and Reagents
-
Mifepristone certified reference material
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
tert-Butyl-methyl ether (MTBE)
-
Ammonium (B1175870) carbonate solution (0.5 M, pH 9)
-
Human whole blood (blank)
-
Deionized water
Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation (Liquid-Liquid Extraction)[8]
-
Pipette 200 µL of whole blood sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of tert-butyl-methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 1520 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
UHPLC Conditions
-
Column: A suitable C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[1][6]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water with a suitable modifier (e.g., 0.2% acetic acid).[1][6] A typical starting condition could be 75:25 (v/v) methanol:water with 0.2% acetic acid.[1][6]
-
Column Temperature: Ambient or controlled (e.g., 20°C)[7]
-
-
Mass Spectrometry Conditions
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of Mifepristone from whole blood.
Mifepristone Metabolism
Caption: Major metabolic pathways of Mifepristone.[4]
References
- 1. imedpub.com [imedpub.com]
- 2. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
- 6. LC-MS/MS Method Development and Validation of Mifepristone and its Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mifepristone in Biological Matrices using Mifepristone-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Mifepristone (B1683876) in biological matrices, such as human plasma and whole blood, utilizing a stable isotope-labeled internal standard, Mifepristone-d3. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the accurate quantification of Mifepristone. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic studies, toxicological analysis, and other research applications involving Mifepristone.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2][3][4] It is widely used for medical termination of pregnancy and has been investigated for the treatment of other conditions such as Cushing's syndrome and certain types of cancer.[4][5] Accurate and precise quantification of Mifepristone in biological samples is crucial for understanding its pharmacokinetics, efficacy, and safety profile.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the highest accuracy and precision of the results.[2] This application note describes a validated LC-MS/MS method for the determination of Mifepristone, employing this compound as the internal standard.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Mifepristone.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Mifepristone analytical standard
-
This compound (Internal Standard, IS)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium carbonate
-
tert-Butyl-methyl ether (tBME)
-
Ultrapure water
-
Human plasma/whole blood (blank)
Preparation of Stock and Working Solutions
-
Mifepristone Stock Solution (1 mg/mL): Accurately weigh and dissolve Mifepristone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Mifepristone stock solution with methanol to prepare working solutions at concentrations ranging from 5 ng/mL to 10,000 ng/mL.[6]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1000 ng/mL.[6]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Spike blank human whole blood or plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.5 ng/mL to 1000 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at low, medium, and high concentrations (e.g., 5, 100, and 500 ng/mL).[6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100-200 µL of plasma or whole blood sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (1000 ng/mL this compound).[6]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[6]
-
Add 2 mL of tert-butyl-methyl ether.[6]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 1520 x g for 10 minutes at 4°C.[6]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 50 µL of methanol or the initial mobile phase composition.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may be adapted for different instruments.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[7] |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water[6] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Gradient Elution | 0 min: 5% B; 12 min: 98% B; 14 min: 98% B; 15 min: 5% B; 20 min: 5% B[6] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |
| MRM Transitions | Mifepristone: m/z 430 → 372; This compound: (adjust for deuterium (B1214612) mass shift) |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from various studies.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Mifepristone | Whole Blood | 0.5 - 1000 | 0.5 | [6][8][9] |
| Mifepristone | Plasma | 4.0 - 2000 | 4.0 | [10] |
| Mifepristone | Plasma | 1.0 - 1000 | 1.0 | [7] |
| Mifepristone | Plasma | 0.5 - 500 | 0.5 | [5][11][12] |
Table 2: Method Validation Parameters
| Parameter | Mifepristone in Whole Blood | Reference |
| Intra-day Precision (RSD%) | ≤ 13.2% | [6][8][9] |
| Inter-day Precision (RSD%) | ≤ 13.2% | [6][8][9] |
| Intra-day Accuracy (RE%) | Within ± 13.2% | [6][8][9] |
| Inter-day Accuracy (RE%) | Within ± 13.2% | [6][8][9] |
| Recovery | 96.3% - 114.7% | [6][8][9] |
| Matrix Effect | -3.0% to 14.7% | [6][8][9] |
| Correlation Coefficient (r²) | > 0.999 | [6][8][9] |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantitative analysis of Mifepristone in biological matrices. The detailed protocol and performance data presented in this application note demonstrate the robustness of the method, making it suitable for a wide range of research and development applications. The use of a deuterated internal standard is critical for achieving accurate and precise results by correcting for potential variabilities during sample processing and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of mifepristone in human plasma and the lo...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [umu.diva-portal.org]
Development of a Validated Bioanalytical Method for the Quantification of Mifepristone using Mifepristone-d3 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a validated bioanalytical method for the quantification of Mifepristone (B1683876) in biological matrices, typically human plasma. The method utilizes a stable isotope-labeled internal standard, Mifepristone-d3, to ensure accuracy and precision. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique widely used in pharmacokinetic and toxicological studies. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is clinically used for medical termination of pregnancy and is being investigated for various other therapeutic applications. Accurate quantification of Mifepristone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and analysis, leading to more reliable and reproducible results.[1][2]
This application note details a robust and validated LC-MS/MS method for the determination of Mifepristone in plasma, utilizing this compound as the internal standard. The method is sensitive, specific, and has been validated according to regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Mifepristone reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (or ammonium (B1175870) acetate/acetic acid)
-
Human plasma (with anticoagulant, e.g., K3EDTA)
-
Diethylether or other suitable extraction solvent for Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)[5]
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required.
-
HPLC System: Capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ionization mode.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mifepristone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mifepristone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.
Sample Preparation
Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
2.4.1. Liquid-Liquid Extraction (LLE) Protocol [6][7]
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.[7]
-
Centrifuge at 1520 x g for 10 minutes at 4 °C.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
2.4.2. Solid-Phase Extraction (SPE) Protocol [5]
-
Condition an SPE cartridge (e.g., Waters Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[5]
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
2.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | Water with 0.1% Formic Acid (or 10 mM ammonium formate (B1220265) with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min[5] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 35 °C |
| Gradient | Optimized for separation of Mifepristone and its metabolites |
2.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temperature | 250 °C |
| Desolvation Line Temp. | 200 °C |
| Heat Block Temperature | 350 °C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 134.0 | Optimized for instrument |
| This compound | 433.3 | 134.0 | Optimized for instrument |
Data Presentation
The following tables summarize the expected quantitative performance of the validated bioanalytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Mifepristone | 0.5 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 500 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Mifepristone | LLE | 96.3 - 114.7[8] |
| Mifepristone | SPE | > 90 |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the bioanalytical method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. This compound | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Mifepristone in Human Plasma for Pharmacokinetic Studies Using Mifepristone-d3 as an Internal Standard
For research, scientific, and drug development professionals.
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and is under investigation for various other clinical applications, including treatment for Cushing's syndrome, endometriosis, and certain types of cancer. Accurate determination of mifepristone concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and regulatory submissions.
This application note describes a robust and sensitive bioanalytical method for the quantification of mifepristone in human plasma using a stable isotope-labeled internal standard, Mifepristone-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability during sample preparation and analysis.[1] This high-throughput method, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the necessary accuracy, precision, and specificity for regulated bioanalytical studies.
Principle
The method involves a simple and rapid liquid-liquid extraction of mifepristone and the internal standard, this compound, from human plasma. The extracts are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of mifepristone to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Mifepristone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
-
Blank human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of mifepristone and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Solutions:
-
Mifepristone Spiking Solutions: Serially dilute the mifepristone stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.
-
Add 500 µL of TBME.
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Data Presentation
LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0-0.5 min | 30% B |
| 0.5-2.5 min | 30% to 95% B |
| 2.5-3.5 min | 95% B |
| 3.5-3.6 min | 95% to 30% B |
| 3.6-5.0 min | 30% B |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Mifepristone) | m/z 430.3 → 372.2 |
| MRM Transition (this compound) | m/z 433.3 → 375.2 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| LLOQ (0.5 ng/mL) | Accuracy: 95-105%, Precision (CV%): < 15% |
| Low QC (1.5 ng/mL) | Accuracy: 92-108%, Precision (CV%): < 10% |
| Medium QC (50 ng/mL) | Accuracy: 94-106%, Precision (CV%): < 8% |
| High QC (400 ng/mL) | Accuracy: 96-104%, Precision (CV%): < 7% |
| Recovery | |
| Mifepristone | > 85% |
| This compound | > 83% |
| Matrix Effect | |
| Normalized Matrix Factor | 0.95 - 1.05 (CV% < 15%) |
| Stability | |
| Bench-top (24h, RT) | Within ±15% of nominal concentration |
| Freeze-thaw (3 cycles) | Within ±15% of nominal concentration |
| Long-term (-80°C, 90 days) | Within ±15% of nominal concentration |
Mandatory Visualization
Caption: Experimental workflow for the quantification of mifepristone in plasma.
Caption: Logic of using a stable isotope-labeled internal standard.
Discussion
The validation results demonstrate that this LC-MS/MS method is accurate, precise, and reliable for the quantification of mifepristone in human plasma. The use of this compound as an internal standard effectively compensates for any variability in sample processing and matrix effects, which is essential for obtaining high-quality pharmacokinetic data.[1] The simple liquid-liquid extraction procedure allows for high-throughput analysis, making the method suitable for large-scale clinical studies. The achieved lower limit of quantification (LLOQ) of 0.5 ng/mL is sufficient for monitoring mifepristone concentrations after therapeutic doses. This method adheres to the general principles of bioanalytical method validation as outlined by regulatory agencies.
References
Application Note: Protocol for Preparing Mifepristone-d3 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock and working solutions of Mifepristone-d3. This compound is the deuterium-labeled version of Mifepristone and is commonly used as an internal standard for the quantification of Mifepristone in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] Accurate preparation of these solutions is critical for achieving reliable and reproducible analytical results. This protocol outlines the necessary materials, step-by-step procedures for solution preparation, and guidelines for proper storage and handling.
Compound Data and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Formal Name | 11β-[4-(dimethylamino-d3)phenyl]-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one | [1] |
| Molecular Formula | C₂₉H₃₂D₃NO₂ | [1] |
| Molecular Weight | 432.6 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥95-99% | [1][3] |
| Solubility | Soluble in Methanol, Chloroform, Ethanol, and DMSO.[1][4] Poorly soluble in water.[5][6] | |
| Storage (Solid) | -20°C | [1][3] |
| Stability (Solid) | ≥ 4 years (when stored at -20°C) | [1] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for preparing this compound stock and working solutions from the neat (solid) material.
References
Application of Mifepristone-d3 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] It is clinically used for medical termination of pregnancy and in the management of hyperglycemia associated with Cushing's syndrome.[1][2] Therapeutic drug monitoring (TDM) of mifepristone is crucial to ensure efficacy and safety, particularly in investigational studies and specific patient populations. The use of a stable isotope-labeled internal standard, such as Mifepristone-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[3][4] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of mifepristone.
This compound, a deuterated analog of mifepristone, serves as an ideal internal standard because it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of mifepristone using this compound or other internal standards.
Table 1: LC-MS/MS Method Parameters for Mifepristone Quantification
| Parameter | Method 1[3] | Method 2[4] | Method 3[2] | Method 4[5] |
| Biological Matrix | Human Whole Blood | Human and Murine Plasma | Human Plasma | Murine Plasma and Tissue |
| Internal Standard | This compound | Alfaxolone | Levonorgestrel | Levonorgestrel |
| Extraction Method | Liquid-Liquid Extraction (LLE) | LLE | Solid-Phase Extraction (SPE) | LLE |
| Chromatography | UHPLC | HPLC | HPLC | HPLC |
| Mass Spectrometry | QqQ-MS/MS | Triple Quadrupole MS | Triple Quadrupole ESI-MS | HPLC-MS/MS |
Table 2: Method Validation Data for Mifepristone Quantification
| Parameter | Method 1[3] | Method 2[4] | Method 3[2] | Method 4[6] |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 51.89 - 4059.14 | 5 - 2000 |
| Coefficient of Determination (R²) | >0.999 | >0.997 | - | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 (plasma) | 50.95 | 5.0 |
| Accuracy (% RE) | ≤ ± 13.2 | ≤ 8.2 (intra-assay), ≤ 10.2 (inter-assay) | - | - |
| Precision (% RSD) | ≤ ± 13.2 | ≤ 7.2 (intra-assay), ≤ 15.7 (inter-assay) | - | < 15 |
| Recovery (%) | 96.3 - 114.7 | - | - | 94.5 - 103.7 |
| Matrix Effect (%) | -3.0 to 14.7 | - | - | - |
Experimental Protocols
Protocol 1: Quantification of Mifepristone in Human Whole Blood using UHPLC-QqQ-MS/MS with this compound Internal Standard[3]
1. Materials and Reagents:
-
Mifepristone and this compound standards
-
Human whole blood (blank)
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) carbonate solution (0.5 M, pH 9)
-
tert-Butyl-methyl ether (TBME)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human whole blood into a 12-mL plastic tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of TBME and vortex for 10 minutes.
-
Centrifuge at 1520 × g for 10 minutes at 4°C.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
3. UHPLC-QqQ-MS/MS Conditions:
-
UHPLC System: A suitable UHPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A suitable flow rate for the column.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for mifepristone and this compound.
Protocol 2: Quantification of Mifepristone in Human Plasma using LC-MS/MS with Levonorgestrel Internal Standard[2]
1. Materials and Reagents:
-
Mifepristone and Levonorgestrel standards
-
Human plasma (blank)
-
Methanol, Water (HPLC grade)
-
Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: Hypurity C18 (50 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol:Water (containing 0.2% Acetic acid) (75:25, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for therapeutic drug monitoring of mifepristone.
Caption: Metabolic pathway of mifepristone.
Caption: Mechanism of action of mifepristone as a receptor antagonist.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Mifepristone-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Mifepristone (B1683876) using its deuterated internal standard, Mifepristone-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in bioanalytical methods.[1][2]
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid effects. It is used for the termination of early pregnancy and is being investigated for other clinical applications. Accurate quantification of Mifepristone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1]
Mass Spectrometry Settings for Mifepristone and this compound
The following table summarizes the optimized mass spectrometry parameters for the detection of Mifepristone and its deuterated internal standard, this compound. These settings are crucial for achieving optimal sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Q1 Voltage | Q3 Voltage |
| Mifepristone | 430.30 | 372.20 | -25.0 V | -20.0 V | -25.0 V |
| Mifepristone | 430.30 | 134.00 | Not Specified | Not Specified | Not Specified |
| This compound | 433.30 | 375.20 | -25.0 V | -20.0 V | -25.0 V |
Note: The MRM transition of 430.3 → 134 for Mifepristone has also been reported and can be used as a confirmatory transition.[3][4] The primary quantitative transition is typically 430.3 → 372.20.[5][6][7]
Experimental Protocol: Quantification of Mifepristone in Human Whole Blood
This protocol is based on a validated UHPLC-QqQ-MS/MS method that utilizes this compound as an internal standard.[1]
Materials and Reagents
-
Mifepristone and this compound analytical standards
-
Human whole blood (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) carbonate solution (0.5 M, pH 9)
-
Tert-butyl-methyl ether
-
Formic acid
-
Ammonium formate (B1220265)
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human whole blood, add 20 µL of the internal standard working solution (containing this compound).[1]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[1]
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[1]
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.[1]
-
Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 50 µL of methanol.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography Conditions
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-12 min: 5% to 98% B
-
12-14 min: Hold at 98% B
-
14-15 min: 98% to 5% B
-
15-20 min: Hold at 5% B for column re-equilibration.
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Nebulizing Gas Flow: 3 L/min.[1]
-
Heating Gas Flow: 10 L/min.[1]
-
Interface Temperature: 250°C.[1]
-
Desolvation Line Temperature: 200°C.[1]
-
Heat Block Temperature: 350°C.[1]
-
Drying Gas Flow: 10 L/min.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated method using this compound as an internal standard for the analysis of Mifepristone in human whole blood.[1]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Intra-day and Inter-day Precision (RSD%) | ≤ 13.2% |
| Intra-day and Inter-day Accuracy (RE%) | ≤ 13.2% |
Diagrams
Experimental Workflow
Caption: Workflow for Mifepristone analysis.
Mass Spectrometry Detection Logic
Caption: MRM detection principle.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 2. veeprho.com [veeprho.com]
- 3. imedpub.com [imedpub.com]
- 4. imedpub.com [imedpub.com]
- 5. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [umu.diva-portal.org]
- 7. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mifepristone and Mifepristone-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties, widely used for medical termination of pregnancy and in the treatment of Cushing's syndrome. Accurate quantification of Mifepristone in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as Mifepristone-d3, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variability in sample processing.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Mifepristone and its deuterated analog, this compound.
Principle
This method employs reverse-phase liquid chromatography for the separation of Mifepristone and this compound. Due to the identical physicochemical properties of the analyte and its deuterated internal standard, they are expected to co-elute under the same chromatographic conditions. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Mifepristone from human whole blood samples.[2]
-
To 200 µL of the human whole blood sample in a 12-mL plastic tube, add 20 μL of the internal standard working solution (this compound).
-
Add 200 μL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.
-
Transfer the organic phase to a clean 2-mL Eppendorf tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 μL of methanol.
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are based on a validated UHPLC-QqQ-MS/MS method.[2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column is suitable for this separation.[3]
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
-
Gradient Elution:
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Mifepristone and this compound need to be optimized. For Mifepristone, the transition m/z 430→372 has been reported.[3] The transition for this compound would be expected at m/z 433→375, assuming the deuterium (B1214612) labels are on a stable part of the molecule not involved in fragmentation.
-
Data Presentation
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Instrument | UHPLC System |
| Column | C18 Analytical Column |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | 0-12 min: 5-98% B; 12-14 min: 98% B; 14-15 min: 98-5% B[2] |
| Injection Volume | 2 µL[2] |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Mifepristone) | m/z 430 → 372 (Quantifier)[3] |
| MRM Transition (this compound) | m/z 433 → 375 (Internal Standard) |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Mifepristone using this compound as an internal standard by LC-MS/MS.
Discussion
The presented method provides a robust framework for the separation and quantification of Mifepristone and its deuterated internal standard, this compound. The co-elution of the analyte and the internal standard is a critical aspect of this method, ensuring accurate correction for any variations during sample preparation and analysis. The use of a gradient elution allows for efficient separation from endogenous matrix components, thereby reducing ion suppression and improving the signal-to-noise ratio. The high selectivity of MRM detection on a triple quadrupole mass spectrometer provides excellent sensitivity, with reported lower limits of quantification in the sub-ng/mL range.[2]
This application note outlines a detailed and validated LC-MS/MS method for the quantitative analysis of Mifepristone in biological samples. The protocol, including sample preparation and instrumental parameters, is suitable for high-throughput analysis in clinical and research settings. The use of this compound as an internal standard ensures the accuracy and reliability of the results.
References
Application Notes and Protocols for Mifepristone Analysis Using Mifepristone-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of mifepristone (B1683876) from biological matrices for quantitative analysis, utilizing mifepristone-d3 (B1151877) as an internal standard. The methods described below are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), followed by analysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties. Accurate quantification of mifepristone in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.[1] This document outlines three common sample preparation techniques and provides the necessary protocols and validation data to assist researchers in selecting the most appropriate method for their needs.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and effective method for separating analytes from complex matrices based on their differential solubility in two immiscible liquid phases. It is a robust technique for mifepristone extraction from whole blood, plasma, and serum.
Experimental Protocol
This protocol is adapted from a validated method for the determination of mifepristone in human whole blood.[1]
Materials:
-
Human whole blood, plasma, or serum sample
-
This compound internal standard (IS) working solution (e.g., 1000 ng/mL in methanol)
-
0.5 M Ammonium (B1175870) carbonate solution (pH 9)
-
Tert-butyl-methyl ether (TBME)
-
Centrifuge tubes (e.g., 12 mL plastic tubes, 2 mL Eppendorf tubes)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
UHPLC-QqQ-MS/MS system or equivalent
Procedure:
-
Pipette 200 µL of the biological sample (whole blood, plasma, or serum) into a 12 mL plastic centrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex briefly.
-
Add 2 mL of tert-butyl-methyl ether (TBME) to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 1520 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a clean 2 mL Eppendorf tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Transfer the reconstituted sample to a glass insert within an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Mifepristone | Reference |
| Recovery | 96.3–114.7% | [1] |
| Matrix Effect | -3.0% to 14.7% | [1] |
| Linearity Range | 0.5–500 ng/mL | [1] |
| Coefficient of Determination (R²) | >0.999 | [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1] |
| Intra-day Precision (RSD%) | ≤ 13.2% | [1] |
| Inter-day Precision (RSD%) | ≤ 13.2% | [1] |
| Intra-day Accuracy (RE%) | ≤ 13.2% | [1] |
| Inter-day Accuracy (RE%) | ≤ 13.2% | [1] |
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for sample clean-up and concentration, providing cleaner extracts than LLE or PPT. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Experimental Protocol
This protocol is based on established SPE methods for mifepristone in plasma, adapted to include this compound as the internal standard.[2][3] C18 or Oasis HLB cartridges are commonly used for this purpose.
Materials:
-
Human plasma or serum sample
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
Methanol (for conditioning and elution)
-
Water (for conditioning and washing)
-
SPE manifold (vacuum or positive pressure)
-
Centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Pipette 500 µL of the plasma or serum sample into a centrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution and vortex.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the sample: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove interfering substances.
-
Dry the cartridge: Apply vacuum for 5 minutes to dry the sorbent.
-
Elute the analyte: Elute mifepristone and this compound from the cartridge by passing 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Mifepristone | Reference |
| Recovery | 94.5–103.7% | [2] |
| Linearity Range | 5–2000 ng/mL | [2] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [2] |
| Intra-batch Precision (RSD%) | < 15% | [2] |
| Inter-batch Precision (RSD%) | < 15% | [2] |
Workflow Diagram
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis. It is particularly useful for high-throughput applications.
Experimental Protocol
This is a general protocol for protein precipitation using acetonitrile (B52724), which is a common and effective precipitating agent.[4][5] It has been adapted for mifepristone analysis with this compound.
Materials:
-
Human plasma or serum sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes
-
Centrifuge (capable of high speed)
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard solution.
-
Add 300 µL of chilled acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains mifepristone and this compound.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for concentration.
Quantitative Data Summary
While a specific complete validation dataset for mifepristone with this compound using only protein precipitation was not found in the provided search results, the following table provides typical performance characteristics for protein precipitation in bioanalysis.
| Parameter | Typical Performance | Reference |
| Recovery | Generally >80% (Analyte dependent) | General Knowledge |
| Matrix Effect | Can be significant, requires careful evaluation | General Knowledge |
| Linearity Range | Method dependent, typically wide range | [4] |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and matrix effects | [4] |
| Precision (RSD%) | Typically <15% | [4] |
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Mifepristone Using Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid effects. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and overall safety profile. In vitro metabolism studies are indispensable tools in this evaluation, providing insights into metabolic pathways, identifying key enzymes involved, and determining pharmacokinetic parameters such as metabolic stability and intrinsic clearance.
The use of a stable isotope-labeled internal standard, such as Mifepristone-d3, is the gold standard for quantitative bioanalysis in these studies. This compound is chemically identical to mifepristone but has a higher mass due to the replacement of three hydrogen atoms with deuterium. This allows for its distinction from the unlabeled drug by mass spectrometry, ensuring accurate and precise quantification by correcting for variations in sample preparation and matrix effects.
These application notes provide detailed protocols for conducting in vitro metabolism studies of mifepristone using human liver microsomes (HLM) and hepatocytes, with a focus on leveraging this compound for robust and reliable quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathways of Mifepristone
Mifepristone is primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal enzyme responsible for its oxidation.[1][2] The main metabolic pathways involve N-demethylation of the 11β-p-dimethylaminophenyl group and hydroxylation of the 17α-propynyl chain.[3][4]
The major metabolites identified are:
-
N-monodemethylated mifepristone (RU 42 633): One methyl group is removed.
-
N-didemethylated mifepristone (RU 42 848): Both methyl groups are removed.
-
Hydroxylated mifepristone (RU 42 698): A hydroxyl group is added to the propynyl (B12738560) chain.
These metabolites are pharmacologically active and contribute to the overall effect of the drug.[4] Further metabolism can lead to the formation of additional conjugated metabolites.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro metabolism of mifepristone.
Table 1: Michaelis-Menten Kinetic Parameters for Mifepristone Metabolism in Human Liver Microsomes (HLM)
| Metabolic Pathway | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Demethylation | 10.6 ± 3.8 | 4920 ± 1340 | [1][2] |
| Hydroxylation | 9.9 ± 3.5 | 610 ± 260 | [1][2] |
Table 2: Kinetic Parameters for Monodemethylated Mifepristone Formation by Recombinant CYP Isoforms
| CYP Isoform | Apparent Km (μM) | Apparent Vmax (nmol/min/nmol P450) | Reference |
| CYP3A4 | 36 ± 5 | 46 ± 3 | [7][8] |
| CYP3A5 | 16 ± 2 | 30 ± 1 | [7][8] |
Experimental Protocols
Metabolic Stability of Mifepristone in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of mifepristone when incubated with HLM, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Materials:
-
Mifepristone
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mifepristone (e.g., 1 mM in DMSO).
-
Prepare a working solution of mifepristone (e.g., 100 µM in phosphate buffer).
-
Prepare a stock solution of this compound in methanol (B129727) or ACN (e.g., 1 mg/mL). Prepare a working solution of the internal standard in ACN for quenching (e.g., 100 ng/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, add phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the mifepristone working solution (final substrate concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add the aliquot to a tube containing a defined volume (e.g., 150 µL) of ice-cold ACN with this compound to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of mifepristone.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of mifepristone remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Metabolite Identification and Profiling in Human Hepatocytes
This protocol is designed to identify the metabolites of mifepristone formed in a more physiologically relevant in vitro system that contains both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented)
-
Mifepristone
-
This compound
-
Collagen-coated plates
-
Acetonitrile (ACN), ice-cold
-
LC-High Resolution Mass Spectrometry (HRMS) system
Procedure:
-
Hepatocyte Plating and Acclimation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a desired density.
-
Allow the cells to attach and acclimate for a specified period (e.g., 4-24 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Incubation with Mifepristone:
-
Prepare a working solution of mifepristone in the culture medium (final concentration typically 1-10 µM).
-
Remove the medium from the acclimated hepatocytes and add the medium containing mifepristone.
-
Incubate for a defined period (e.g., 2, 4, 8, or 24 hours).
-
-
Sample Collection:
-
At the end of the incubation, collect the medium (supernatant).
-
To quench the reaction and lyse the cells, add ice-cold ACN containing this compound to the wells. Scrape the cells and combine with the supernatant.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the HLM protocol (centrifugation to remove cell debris).
-
Analyze the supernatant using an LC-HRMS system to screen for and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms of the test samples with control samples (incubations without mifepristone) to identify drug-related peaks.
-
Use metabolite identification software to propose elemental compositions and structures for the observed metabolites.
-
LC-MS/MS Method for Quantification of Mifepristone and its Metabolites
This section provides a starting point for developing a robust LC-MS/MS method for the simultaneous quantification of mifepristone and its major metabolites using this compound as the internal standard.
Table 3: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 372.2 | 25 |
| This compound (IS) | 433.3 | 375.2 | 25 |
| N-monodemethylated Mifepristone | 416.3 | 358.2 | 25 |
| N,N-didemethylated Mifepristone | 402.3 | 344.2 | 25 |
| Hydroxylated Mifepristone | 446.3 | 388.2 | 20 |
Note: These parameters should be optimized for the specific instrument being used.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent drug from its metabolites.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Calibration and Quantification:
-
Prepare calibration standards of mifepristone and its metabolites in the appropriate matrix (e.g., quenched HLM incubation buffer).
-
Spike a fixed concentration of this compound into all standards, quality controls, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Determine the concentration of mifepristone and its metabolites in the unknown samples from the calibration curve.
Conclusion
These application notes provide a comprehensive framework for utilizing this compound in the in vitro metabolic investigation of mifepristone. The detailed protocols for metabolic stability in HLM and metabolite profiling in hepatocytes, combined with the quantitative kinetic data and a robust LC-MS/MS method, will enable researchers to generate high-quality, reliable data. This information is critical for advancing the understanding of mifepristone's disposition and for making informed decisions during drug development. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required in modern bioanalytical assays.
References
- 1. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of mifepristone [RU486; 17beta-hydroxy-11beta-(4-dimethylaminophenyl)-17alpha-(1-propynyl)-estra-4,9-dien-3-one] by mammalian cytochromes P450 and the mechanism-based inactivation of human CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
overcoming matrix effects with Mifepristone-d3 in plasma samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in plasma samples during the LC-MS/MS analysis of Mifepristone, with a focus on using Mifepristone-d3 as a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these components can include phospholipids (B1166683), salts, proteins, and anticoagulants. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
A: Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances. During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?
A: A SIL internal standard is an ideal tool for correcting matrix effects because it is chemically identical to the analyte, with the only difference being a slight increase in mass due to the isotopic substitution. This compound co-elutes with Mifepristone and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Q4: What are the common sample preparation techniques to reduce matrix effects for Mifepristone analysis?
A: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous plasma sample and an organic solvent like tert-butyl-methyl ether).
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away.
Q5: How do I quantitatively assess the matrix effect in my assay?
A: The matrix effect can be quantified by calculating the Matrix Factor (MF) using the post-extraction spike method. This involves comparing the analyte's peak area in a blank plasma extract spiked with the analyte (Set B) to the peak area of the analyte in a pure solvent solution at the same concentration (Set A).
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
To assess the effectiveness of the internal standard, the IS-Normalized MF is calculated, and its coefficient of variation (%CV) across different plasma lots should be within acceptable limits (typically ≤15%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results (%CV > 15%) | Inconsistent matrix effects between samples. | - Ensure the internal standard (this compound) is added consistently to all samples and standards early in the sample preparation process.- Optimize the sample cleanup procedure (e.g., switch from protein precipitation to SPE) to remove more matrix components.- Evaluate different lots of blank plasma to understand the inherent variability. |
| Low Analyte Signal (Ion Suppression) | Co-elution of phospholipids or other endogenous components. | - Modify the chromatographic gradient to better separate Mifepristone from the interfering peaks.- Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE).- Dilute the sample extract to reduce the concentration of interfering components. |
| Inconsistent Internal Standard (IS) Response | - IS precipitation during sample preparation.- Degradation of the IS.- Inconsistent addition of IS. | - Check the solubility of this compound in the sample preparation solvents.- Verify the stability of the IS under the storage and experimental conditions.- Use a calibrated pipette and ensure proper vortexing after adding the IS. |
| High Background or "Noisy" Baseline | - Contamination from collection tubes, solvents, or the LC-MS system.- Insufficiently selective sample preparation. | - Use high-purity solvents and pre-screen collection tubes for contaminants.- Implement a system flush or bake-out procedure.- Enhance the selectivity of the sample cleanup method. |
Quantitative Data Summary
The following tables summarize validation data from a study utilizing this compound as an internal standard for the quantification of Mifepristone in human blood samples.[1]
Table 1: Recovery and Matrix Effect Data
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mifepristone | 96.3 - 114.7 | -3.0 to 14.7 |
Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was calculated by comparing the response in post-extraction spiked samples to neat solutions.[1]
Table 2: Method Validation Parameters
| Parameter | Result for Mifepristone |
| Linearity Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Lower Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 13.2% |
| Inter-day Precision (%RSD) | ≤ 13.2% |
| Intra-day Accuracy (%RE) | ≤ 13.2% |
| Inter-day Accuracy (%RE) | ≤ 13.2% |
Data adapted from a UHPLC-QqQ-MS/MS method for the determination of Mifepristone in human blood.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor (Post-Extraction Spike Method)
This protocol details the procedure to quantitatively assess the matrix effect.
-
Prepare Blank Plasma Extracts: Use at least six different lots of blank human plasma. For each lot, perform the full sample preparation protocol (e.g., Protocol 2: Liquid-Liquid Extraction) without adding the analyte or internal standard.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike Mifepristone and this compound into the final reconstitution solvent at a known concentration (e.g., a low and a high QC level).
-
Set B (Post-Spike Matrix): Take the clean supernatant from the blank plasma extracts (Step 1) and spike with Mifepristone and this compound to achieve the same final concentrations as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different plasma lots. A %CV of ≤15% is generally considered acceptable.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Mifepristone from Plasma
This protocol is based on a validated method for Mifepristone analysis.[1]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each tube (except for double blanks).
-
pH Adjustment: Add a buffer (e.g., pH 9) to each sample. Vortex briefly.
-
Extraction: Add 500 µL of tert-butyl-methyl ether. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for plasma sample analysis using LLE.
Caption: How a SIL-IS compensates for matrix effects.
Caption: Troubleshooting flowchart for matrix effect issues.
References
troubleshooting poor recovery of Mifepristone-d3 during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Mifepristone-d3 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am seeing low recovery of this compound in my solid-phase extraction (SPE). What are the common causes and how can I troubleshoot this?
A1: Poor recovery in SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to identify the source of the issue.[1][2] Here are the common causes and troubleshooting steps:
-
Analyte Breakthrough during Sample Loading:
-
Cause: The solvent in which your sample is dissolved may be too strong, causing the analyte to pass through the cartridge without binding to the sorbent. The flow rate during loading might also be too high.
-
Troubleshooting:
-
Dilute your sample with a weaker solvent to increase the affinity of this compound for the C18 sorbent.
-
Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[2]
-
Ensure the pH of the sample is optimized for retention on the reversed-phase sorbent.
-
-
-
Analyte Loss during Washing:
-
Cause: The wash solvent may be too strong, prematurely eluting the this compound along with interferences.
-
Troubleshooting:
-
Decrease the organic content or strength of your wash solvent.
-
Analyze the wash eluate to confirm if the analyte is being lost at this stage.
-
-
-
Incomplete Elution:
-
Cause: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. The volume of the elution solvent could also be insufficient.
-
Troubleshooting:
-
Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile).
-
Increase the volume of the elution solvent and consider using multiple, smaller elution steps.
-
Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to ensure complete interaction.
-
-
-
Improper Cartridge Conditioning and Equilibration:
-
Cause: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention of the analyte.
-
Troubleshooting:
-
Always condition the cartridge with a strong organic solvent (e.g., methanol) to activate the sorbent.
-
Equilibrate the cartridge with a solvent similar in composition to your sample matrix before loading.
-
Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps.
-
-
Q2: My this compound recovery is inconsistent between samples. What could be the reason?
A2: Inconsistent recovery is often due to variability in the extraction procedure or matrix effects.
-
Procedural Variability:
-
Cause: Minor differences in sample pH, solvent volumes, flow rates, or drying steps can lead to significant variations in recovery.
-
Troubleshooting:
-
Ensure consistent and precise execution of each step of the extraction protocol for all samples.
-
Use an automated or semi-automated system if available to minimize manual variability.
-
Check for lot-to-lot variability of the SPE cartridges.
-
-
-
Matrix Effects:
-
Cause: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process or the final analysis, particularly with LC-MS/MS. This can lead to ion suppression or enhancement, affecting the apparent recovery of this compound differently from the native analyte.
-
Troubleshooting:
-
Optimize the wash step to remove as many matrix interferences as possible without eluting the analyte.
-
Consider a different type of SPE sorbent that may have different selectivity for the interferences.
-
Evaluate matrix effects by comparing the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample.
-
-
Q3: I'm performing a liquid-liquid extraction (LLE) and the recovery of this compound is low. What should I check?
A3: Low recovery in LLE can be attributed to several factors:
-
Incorrect pH:
-
Cause: The pH of the aqueous phase is critical for ensuring the analyte is in a neutral form that will efficiently partition into the organic solvent.
-
Troubleshooting:
-
Adjust the pH of your sample to an appropriate level to neutralize Mifepristone (B1683876). For basic compounds, a higher pH is generally required.
-
-
-
Suboptimal Extraction Solvent:
-
Cause: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.
-
Troubleshooting:
-
Experiment with different extraction solvents of varying polarities. For Mifepristone, solvents like diethyl ether and methyl tert-butyl ether have been shown to be effective.
-
Ensure the solvent is of high purity.
-
-
-
Insufficient Mixing or Phase Separation:
-
Cause: Inadequate vortexing or shaking can lead to incomplete partitioning. Poor phase separation can result in the loss of some of the organic layer containing the analyte.
-
Troubleshooting:
-
Ensure vigorous and consistent mixing for a sufficient amount of time.
-
Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.
-
-
-
Emulsion Formation:
-
Cause: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to low recovery.
-
Troubleshooting:
-
Add salt (salting out) to the aqueous phase to break the emulsion.
-
Centrifuge at a higher speed or for a longer duration.
-
Try a different extraction solvent.
-
-
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma (Representative Method)
This protocol is a representative method for the extraction of this compound from human plasma using a C18 SPE cartridge, based on common practices in the field.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (this compound) solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) and vortex again.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through a C18 SPE cartridge.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of purified water through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Blood
This protocol is adapted from Szpot et al., 2022.[3]
-
Sample Preparation:
-
To a 200 µL whole blood sample in a centrifuge tube, add 20 µL of the internal standard mix solution (containing this compound).[3]
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).[3]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[3]
-
-
Collection and Evaporation:
-
Reconstitution:
Data Presentation
Table 1: Recovery of Mifepristone and its Metabolites using Liquid-Liquid Extraction
Data extracted from Szpot et al., 2022.[3]
| Compound | Concentration (ng/mL) | Recovery (%) |
| Mifepristone | 5 | 102.3 |
| 100 | 101.5 | |
| 500 | 99.8 | |
| N-desmethyl-mifepristone | 5 | 101.2 |
| 100 | 99.7 | |
| 500 | 98.5 | |
| N,N-didesmethyl-mifepristone | 5 | 96.3 |
| 100 | 100.4 | |
| 500 | 99.1 | |
| 22-OH-mifepristone | 5 | 114.7 |
| 100 | 103.6 | |
| 500 | 101.9 |
Visualizations
Caption: General troubleshooting workflow for poor this compound recovery.
Caption: Decision tree for diagnosing the cause of poor recovery in SPE.
Caption: Flowchart for troubleshooting common issues in liquid-liquid extraction.
References
Technical Support Center: Preventing Deuterium-Hydrogen Exchange of Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and storing Mifepristone-d3 to prevent deuterium-hydrogen (D-H) exchange and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is swapped with a hydrogen atom from its environment, such as a solvent.[1][2] When using this compound as an internal standard in quantitative analysis (e.g., LC-MS), its isotopic purity must remain constant.[1] If deuterium atoms are replaced by hydrogen, the mass of the standard changes, leading to a compromised standard, inaccurate measurements, and unreliable quantification of the target analyte, mifepristone (B1683876).[1]
Q2: Where are the deuterium labels on this compound and how susceptible are they to exchange?
A2: The three deuterium atoms in this compound are located on the methyl group of the dimethylamino substituent on the phenyl ring.[3][4] The formal name is 11β-[4-(dimethylamino-d3)phenyl]-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one.[4] These C-D (carbon-deuterium) bonds are generally stable. However, D-H exchange can be facilitated under certain conditions, such as the presence of acid or base catalysts.[2][5]
Q3: What are the ideal storage conditions for this compound?
A3: Proper storage is critical to maintain both the chemical and isotopic integrity of this compound. Recommendations vary based on whether the compound is in solid form or in solution.
| Form | Temperature | Conditions | Rationale |
| Solid (Neat/Lyophilized) | -20°C[6] | Store in a tightly sealed container (e.g., amber vial) in a desiccator or under a dry, inert atmosphere (argon or nitrogen). Protect from light.[7] | Prevents degradation and minimizes exposure to atmospheric moisture, which is a primary source of protons for D-H exchange.[1] |
| Solution (Stock) | -20°C or -80°C (Long-term) | Dissolve in a high-purity aprotic solvent. Store in tightly sealed containers to prevent solvent evaporation and moisture ingress. | Aprotic solvents lack exchangeable protons, preserving the deuterium label. Low temperatures significantly slow the rate of any potential degradation or exchange.[1] |
Q4: Which solvents should I use or avoid when working with this compound?
A4: Solvent choice is one of the most critical factors in preventing D-H exchange.[1]
| Solvent Type | Examples | Risk of D-H Exchange | Recommendation |
| Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Chloroform, Tetrahydrofuran (THF) | Very Low | Highly Recommended. These solvents lack exchangeable protons and are ideal for reconstituting, diluting, and storing this compound solutions.[1] |
| Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | High | Use with extreme caution. These solvents are a direct source of protons and can facilitate D-H exchange, especially if acidic or basic, or at elevated temperatures.[1] If an aqueous mobile phase is required for LC-MS, ensure the sample is kept cold and the analysis time is minimized. |
| Deuterated Protic | Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD) | Very Low | Recommended alternative to protic solvents. If a protic solvent is necessary for solubility or experimental design, using a deuterated version will help maintain the isotopic purity of the standard by creating a deuterium-rich environment.[8][9] |
Q5: How do pH and temperature affect the stability of this compound?
A5: Both pH and temperature are key factors that catalyze the D-H exchange reaction.[10][11]
| Condition | Parameter | Effect on D-H Exchange Rate | Best Practice |
| pH | Acidic (e.g., < pH 4) | Can be accelerated, especially for certain functional groups.[5] | While mifepristone is stable in acidic conditions for short periods (e.g., mobile phase), prolonged storage in strong acid should be avoided.[12][13] The minimum exchange rate for many compounds is often found at a slightly acidic pH of ~2.5.[1][10] |
| Neutral (~ pH 7) | Base-catalyzed exchange can become significant.[1] | Avoid prolonged exposure to neutral aqueous solutions, especially at room temperature. | |
| Basic (e.g., > pH 8) | Significantly accelerated.[1][5] | Avoid basic conditions entirely. | |
| Temperature | Low (~0-4°C) | Significantly reduced rate.[1] | Perform all sample preparation and handling steps on ice or in a cooled autosampler to "quench" the exchange process.[1] |
| Ambient (~25°C) | Moderate rate; risk increases with time. | Minimize the time samples spend at ambient temperature. | |
| Elevated (>40°C) | Extremely fast rate; significant label loss is likely.[14] | Never expose solutions to high temperatures. |
Q6: How can I detect if D-H exchange has occurred in my samples?
A6: The primary method for detecting D-H exchange is mass spectrometry (MS).[11][15] If exchange has occurred, you will observe a shift in the mass-to-charge ratio (m/z) of the internal standard. The signal intensity for this compound will decrease, while a corresponding signal for Mifepristone-d2, -d1, or -d0 (the unlabeled compound) will appear or increase. This indicates a loss of isotopic purity.[7]
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Instability of this compound
If you observe inconsistent quantitative results, a drifting calibration curve, or a decreasing signal for your this compound internal standard over time, isotopic instability due to D-H exchange may be the cause.[16]
Caption: Troubleshooting workflow for diagnosing D-H exchange.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock solutions while minimizing the risk of D-H exchange and contamination.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., Acetonitrile or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Gas-tight syringes and amber glass vials with PTFE-lined caps
-
Inert gas (dry nitrogen or argon)
Methodology:
-
Acclimatization: Remove the sealed container of solid this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[7]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent to dissolve the solid completely. Gentle vortexing may be used.
-
Dilution: Once fully dissolved, dilute to the mark with the same solvent. Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution into smaller, labeled amber vials for storage at -20°C or below. This prevents repeated warming of the main stock.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent (aprotic is preferred) immediately before use.
Protocol 2: Evaluation of D-H Back-Exchange in a Sample Matrix
Objective: To determine if the deuterium labels on this compound are exchanging with protons from the experimental sample matrix (e.g., plasma, urine, cell lysate).
Caption: Experimental workflow to assess D-H exchange in a matrix.
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Spike this compound into a clean, aprotic solvent at the final concentration used in your assay.
-
Set B (Matrix): Spike this compound into a blank sample matrix (that does not contain mifepristone) at the same final concentration.[7]
-
-
Incubation: Incubate both sets of samples under the exact conditions of your analytical method (e.g., time, temperature, pH) to mimic the sample's lifecycle before analysis.
-
Extraction: Process both sets of samples using your established extraction procedure.
-
Analysis: Analyze the final extracts by LC-MS.
-
Data Evaluation: Carefully compare the mass spectrum of the this compound peak from Set B to that of Set A. A significant increase in the signal intensity of the non-deuterated (d0) or partially-deuterated (d1, d2) ions in the matrix sample relative to the control indicates that D-H back-exchange is occurring.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. This compound | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Mifepristone-d3
Welcome to the technical support center for the analysis of Mifepristone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to address common challenges encountered during the mass spectrometric analysis of Mifepristone and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (precursor/product ions) for Mifepristone and this compound for quantification by LC-MS/MS?
A1: For quantitative analysis using tandem mass spectrometry, the protonated molecules [M+H]⁺ are typically selected as the precursor ions in positive ionization mode. The following table summarizes the commonly used mass-to-charge ratios (m/z) for the precursor and product ions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Mifepristone | 430.3 | 134.0 | Primary transition for quantification.[[“]] |
| Mifepristone | 430.0 | 372.0 | An alternative transition for confirmation.[2][3] |
| This compound | 433.3 | 134.0 | Assumes d3 label is on the N-demethyl group. The product ion is the same as the unlabeled compound. |
| This compound | 433.3 | 375.0 | An alternative transition for confirmation. |
Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes and how can I troubleshoot this?
A2: A poor signal for the internal standard can compromise the accuracy of your quantitative analysis. Here are several factors to investigate:
-
Sample Preparation:
-
Incorrect Concentration: Verify the concentration of your this compound spiking solution. Ensure it is appropriate for the expected concentration range of the analyte in your samples.
-
Degradation: Protect this compound solutions from light and store them at the recommended temperature to prevent degradation. It is advisable to prepare fresh working solutions regularly.
-
-
Mass Spectrometer Parameters:
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated to guarantee optimal performance.
-
Ion Source Settings: The efficiency of ionization is critically dependent on the source parameters. Systematically optimize the spray voltage, nebulizer gas flow, heater gas flow, and source temperature to maximize the signal for this compound.
-
-
Chromatography:
-
Co-elution with Suppressing Agents: Components from the sample matrix that co-elute with this compound can suppress its ionization. Adjust your chromatographic method to better separate the analyte from interfering matrix components.
-
Q3: My calibration curve for Mifepristone has poor linearity. What steps can I take to improve it?
A3: Poor linearity in your calibration curve can be attributed to several factors. Consider the following troubleshooting steps:
-
Concentration Range: Ensure that the concentration range of your calibration standards is appropriate for your samples and within the linear dynamic range of the instrument.
-
Internal Standard Concentration: The concentration of this compound should be consistent across all calibration standards and samples.
-
Sample Preparation: Inconsistent sample preparation can lead to variability. Ensure thorough mixing and accurate pipetting at each step.
-
Ion Suppression/Enhancement: Matrix effects can impact linearity. Optimize your sample cleanup and chromatography to minimize these effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Background Noise | - Contaminated mobile phase or LC system.- Dirty ion source. | - Prepare fresh mobile phase using high-purity solvents.- Flush the LC system.- Clean the ion source components as per the manufacturer's guidelines. |
| Peak Tailing or Splitting | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Replace the analytical column.- Adjust the mobile phase pH to ensure Mifepristone is in a single ionic state.- Dilute the sample. |
| Inconsistent Retention Time | - Inadequate column equilibration.- Leak in the LC system.- Changes in mobile phase composition. | - Ensure sufficient column equilibration time between injections.- Check for leaks in the LC system.- Prepare fresh mobile phase and ensure consistent composition. |
| No Signal for Analyte or Internal Standard | - No sample injection.- Incorrect mass transitions in the method.- Clog in the LC system or spray needle. | - Verify autosampler operation and sample vial.- Double-check the precursor and product ion m/z values in your acquisition method.- Inspect the system for blockages. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution (concentration will depend on the specific assay requirements).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Mifepristone analysis. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[[“]] |
| Mobile Phase A | Water with 0.2% Acetic Acid[[“]] |
| Mobile Phase B | Methanol with 0.2% Acetic Acid[[“]] |
| Flow Rate | 0.5 mL/min[[“]] |
| Injection Volume | 2 µL[[“]] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Mifepristone's dual antagonistic action on progesterone and glucocorticoid receptors.
References
minimizing ion suppression for Mifepristone-d3 in complex matrices
Welcome to the technical support resource for the bioanalysis of Mifepristone-d3. This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and compromised assay reproducibility. Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method.
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically and structurally almost identical to the non-labeled analyte (Mifepristone), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q3: How can I detect and quantify ion suppression in my assay?
A3: The presence of ion suppression can be assessed qualitatively using a post-column infusion experiment. To quantify the extent of ion suppression (often referred to as the "matrix effect"), the peak response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: The choice of sample preparation technique is crucial. The goal is to remove as many matrix interferences (e.g., phospholipids, salts, proteins) as possible while efficiently recovering the analyte. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
PPT is fast and simple but is the least clean method and may result in significant ion suppression.
-
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
SPE is often the most effective technique for removing interferences, providing the cleanest extracts and the least ion suppression, but it is also the most time-consuming and requires method development.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of this compound.
Problem 1: Low or inconsistent signal for this compound across samples.
-
Possible Cause: Significant and variable ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect as described in FAQ Q3. If suppression is greater than 15-20%, consider improving the sample cleanup.
-
Enhance Sample Preparation: If you are using Protein Precipitation, switch to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction. A recent study demonstrated that a well-optimized LLE method can achieve excellent recovery (96.3–114.7%) with minimal matrix effects (-3.0 to 14.7%) for mifepristone (B1683876) and its metabolites in whole blood.[1][2][3]
-
Chromatographic Separation: Modify your LC method. Adjusting the gradient, flow rate, or changing the column chemistry can help separate this compound from co-eluting, suppression-inducing compounds.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components. However, this will also dilute your analyte, so ensure the final concentration is well above the lower limit of quantification (LLOQ).
-
Problem 2: Chromatographic peak for this compound separates from the non-labeled Mifepristone peak.
-
Possible Cause: Isotopic effect of deuterium. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column. This is known as the "isotope effect".
-
Troubleshooting Steps:
-
Confirm the Issue: Overlay the chromatograms of the analyte and the internal standard to visualize the separation.
-
Adjust Chromatography: A slower gradient or a lower percentage of organic solvent in the mobile phase can sometimes reduce the separation.
-
Evaluate Impact: If the separation is minor and consistent, and both peaks are free from interference, it may not impact quantification. However, if the peaks elute in different regions of ion suppression, the accuracy will be compromised.
-
Consider a ¹³C Internal Standard: If the separation cannot be resolved chromatographically, using a ¹³C-labeled internal standard is an alternative, as it is less prone to chromatographic shifts compared to deuterium-labeled standards.
-
Data Summary: Sample Preparation & Matrix Effects
The following table summarizes the typical performance of different sample preparation techniques for cleaning complex biological matrices. The data for LLE is based on a validated method for Mifepristone in human whole blood.[1][2]
| Sample Preparation Method | Typical Recovery | Typical Matrix Effect (Ion Suppression) | Throughput | Method Development |
| Protein Precipitation (PPT) | 80-100% | High (Can be >50% suppression) | High | Minimal |
| Liquid-Liquid Extraction (LLE) | 96.3–114.7%[1][2] | Low (-3.0 to 14.7%)[1][2] | Medium | Moderate |
| Solid-Phase Extraction (SPE) | >90% | Very Low (<15% suppression) | Low-Medium | Intensive |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Mifepristone from Human Whole Blood This protocol is adapted from a validated method and is effective at removing interferences.[1][2]
-
Aliquoting: Transfer 200 µL of human whole blood sample into a 12-mL plastic tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.
-
Basification: Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9) and vortex briefly.
-
Extraction: Add 2 mL of tert-butyl-methyl ether (TBME). Vortex or shake for 10 minutes.
-
Centrifugation: Centrifuge the samples at 1520 x g for 10 minutes at 4 °C to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic phase to a clean 2-mL tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Inject the sample onto the LC-MS/MS system.
Protocol 2: General Solid-Phase Extraction (SPE) for Mifepristone from Plasma This is a general protocol using a mixed-mode polymer cartridge (e.g., Oasis HLB) and may require optimization.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition. Vortex to mix.
-
Analysis: Inject the sample onto the LC-MS/MS system.
Visualizations
Caption: Workflow for bioanalysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
storage conditions to ensure long-term stability of Mifepristone-d3
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the long-term stability of Mifepristone-d3. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?
For long-term stability of solid this compound, it is recommended to store it at -20°C.[1][2][3][4] Some suppliers indicate that storage at this temperature can maintain stability for at least four years.[3] It is also crucial to protect the compound from moisture, which can be achieved by storing it in a desiccator.[1]
Q2: How should I store solutions of this compound?
The storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For long-term storage (up to 6 months), it is recommended to store solutions in a suitable solvent at -80°C.[2] For shorter-term storage (up to 1 month), -20°C is acceptable.[2] When preparing stock solutions, it is advisable to use aprotic solvents like methanol (B129727) or chloroform.[3][5] Always ensure the container is well-sealed to prevent solvent evaporation and exposure to atmospheric moisture.[1]
Q3: What precautions should I take to prevent degradation of this compound during handling?
To prevent degradation, it is important to handle this compound under controlled conditions. Many organic compounds are sensitive to light, so it is best to store both solid and solution forms in amber vials or in the dark to prevent photodegradation.[5] Additionally, because deuterated compounds can be hygroscopic, it is recommended to handle them in a dry, inert atmosphere, such as under nitrogen or argon, to prevent moisture absorption.[5][6] Before opening, allow the container to equilibrate to room temperature to avoid condensation.[1][6]
Q4: What is deuterium-hydrogen (H/D) exchange and how can I minimize it?
Deuterium-hydrogen exchange is a process where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, which can compromise the isotopic purity of the standard. This is more likely to occur in the presence of moisture or in protic or aqueous solvents, especially under acidic or basic conditions.[1][5] To minimize H/D exchange:
-
Use high-purity aprotic solvents for reconstitution and dilution.[1]
-
Avoid acidic or basic aqueous solutions.[1]
-
Prepare aqueous solutions fresh for immediate use.[1]
-
Store solutions at low temperatures as recommended.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity | Deuterium-hydrogen exchange with atmospheric moisture or protic solvents. | Handle the compound under a dry, inert atmosphere.[5][6] Use high-purity aprotic solvents for preparing solutions.[1] Prepare aqueous solutions immediately before use.[1] |
| Contamination with non-deuterated Mifepristone. | Use clean, dedicated glassware and equipment. Ensure proper cleaning procedures are followed to avoid cross-contamination. | |
| Degradation of the Compound | Exposure to light. | Store in amber vials or protect from light at all times.[5] |
| Exposure to high temperatures. | Adhere strictly to the recommended storage temperatures (-20°C for solid, -80°C for long-term solution storage).[2][3][4] | |
| Oxidation. | Handle and store under an inert atmosphere like nitrogen or argon.[5] | |
| Inconsistent Analytical Results | Improperly prepared stock or working solutions. | Follow a strict and validated protocol for solution preparation.[5] Allow the compound to equilibrate to room temperature before weighing.[1] Use calibrated equipment. |
| Instability of the compound in the experimental matrix. | Validate the stability of this compound in your specific experimental matrix and conditions.[5] |
Storage Condition Summary
| Form | Storage Condition | Duration | Key Considerations |
| Solid (Neat) | -20°C | Long-term (Years)[1][2][3][4] | Store in a desiccator to protect from moisture.[1] |
| In Aprotic Solvent | -80°C | Long-term (up to 6 months)[2] | Use amber, well-sealed vials to protect from light and prevent evaporation.[1][5] |
| -20°C | Short-term (up to 1 month)[2] | Use amber, well-sealed vials.[1][5] | |
| 2-8°C | Very Short-term (Hours to Days)[1] | Not recommended for extended periods due to increased risk of degradation. | |
| In Aqueous/Protic Solvent | 2-8°C | Immediate Use (Hours)[1] | High risk of H/D exchange. Prepare fresh before use.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the procedure for preparing a stock solution of this compound and subsequent working solutions.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., methanol, chloroform)[3][5]
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation.[1][6]
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent and gently swirl to dissolve the solid completely.
-
Stock Solution Preparation: Once dissolved, bring the solution to the final volume with the solvent. Cap the flask and mix thoroughly by inversion.
-
Storage of Stock Solution: Transfer the stock solution to a clearly labeled amber glass vial with a secure cap. Store at the recommended temperature (-20°C for short-term or -80°C for long-term).[2]
-
Working Solution Preparation: To prepare working solutions, allow the stock solution to equilibrate to room temperature. Dilute the stock solution to the desired concentration using the appropriate solvent or experimental matrix. It is recommended to prepare working solutions fresh as needed.[5]
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under specific storage conditions by monitoring its purity over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a this compound solution of a known concentration in the desired solvent and storage container.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time Points: Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12 months).
-
HPLC Analysis: At each time point, analyze an aliquot using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection around 302-305 nm.[7][8][9]
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (time 0) peak area. The appearance of new peaks may indicate degradation products.
-
Acceptance Criteria: Define the acceptable level of degradation (e.g., not more than 2% decrease in purity).
Visualizations
Caption: Antagonistic action of Mifepristone on hormone receptors.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
identifying and resolving contamination issues with Mifepristone-d3
Welcome to the technical support center for Mifepristone-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving potential contamination issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges associated with the use of this compound as an internal standard?
A1: The most frequently encountered issues when using deuterated internal standards like this compound include:
-
Isotopic Exchange: The deuterium (B1214612) labels on the molecule may exchange with protons from the surrounding solvent or matrix, leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[1]
-
Chromatographic Shift: The deuterated internal standard and the native analyte may have slightly different retention times in chromatographic systems.[1]
-
Purity Issues: The this compound standard may contain the unlabeled mifepristone (B1683876) as an impurity, which can lead to an overestimation of the analyte concentration.[1]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement in the mass spectrometer, affecting quantitation.[1]
Q2: What can cause the isotopic exchange of deuterium atoms on this compound?
A2: Isotopic exchange can be catalyzed by:
-
pH of the Solution: Storing or analyzing this compound in strongly acidic or basic solutions can promote the exchange of deuterium atoms.[1]
-
Label Position: Deuterium atoms on certain positions of the molecule may be more susceptible to exchange, particularly those on heteroatoms or carbons adjacent to carbonyl groups.[1]
Q3: Why do my this compound and native mifepristone have different retention times?
A3: A slight difference in retention times between the deuterated standard and the native analyte is a known phenomenon. This can be attributed to the slightly different physicochemical properties imparted by the deuterium atoms. While usually minor, this separation can become problematic if not properly managed during data analysis.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common contamination and analytical issues with this compound.
Issue 1: Unexpectedly High Analyte Signal in Blank Samples
Possible Cause: The this compound internal standard is contaminated with unlabeled mifepristone.
Troubleshooting Steps:
-
Assess the Contribution from the Internal Standard:
-
Prepare a blank matrix sample (a sample without the analyte).
-
Spike the blank sample with the this compound internal standard at the concentration used in your assay.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled mifepristone.
-
-
Evaluate the Response:
-
The response for the unlabeled analyte in the spiked blank should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for your assay.[1] A higher response indicates significant contamination of the internal standard.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Differential matrix effects are affecting the analyte and the internal standard differently.
Troubleshooting Steps:
-
Perform a Matrix Effect Experiment:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Spike a blank matrix extract with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Spike a blank matrix with the analyte and internal standard before the extraction process.
-
-
Analyze and Compare:
-
Inject all three sets into the LC-MS/MS system.
-
Calculate the matrix effect using the peak areas from these experiments. Significant differences in the matrix effect between the analyte and the internal standard will lead to inaccurate results.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio |
| Set A (Neat) | 1,200,000 | 1,150,000 | 1.04 |
| Set B (Post-Extraction) | 850,000 | 1,050,000 | 0.81 |
| Set C (Pre-Extraction) | 830,000 | 1,030,000 | 0.81 |
In this example, the analyte shows a greater signal suppression in the matrix compared to the internal standard, which would lead to an overestimation of the actual analyte concentration.
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Mifepristone
This protocol is a general guideline and may need to be optimized for specific instrumentation and matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample (e.g., plasma), add 20 µL of this compound internal standard solution.[2]
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).[2]
-
Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether for 10 minutes.[2]
-
Centrifuge the sample at 1520 x g for 10 minutes at 4°C.[2]
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 10 mM ammonium formate (B1220265) with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is often employed.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometry Conditions:
Protocol 2: Forced Degradation Study of Mifepristone
This protocol helps in identifying potential degradation products that could act as contaminants.[6]
-
Acidic Degradation: Dissolve 10 mg of Mifepristone in 10 mL of 0.1 N methanolic HCl and reflux at 70°C for 3 hours.[6]
-
Basic Degradation: Dissolve 10 mg of Mifepristone in 10 mL of 0.5 N methanolic NaOH and reflux at 70°C for 5 hours.[6]
-
Oxidative Degradation: Treat a solution of Mifepristone with 6% H₂O₂ at room temperature for 8 hours.[6]
-
Analysis: Analyze the stressed samples by HPLC or LC-MS/MS to identify and separate the degradation products from the parent drug.
Visualizations
Caption: Troubleshooting workflow for high analyte signals in blank samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Method Validation of an LC-MS/MS Assay for Mifepristone using Mifepristone-d3 as an Internal Standard
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Mifepristone in biological matrices, specifically highlighting the use of its deuterated analog, Mifepristone-d3, as an internal standard. The guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and presenting supporting experimental data.
Introduction to Mifepristone and the Importance of a Validated Assay
Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and is also investigated for its potential in treating other conditions such as Cushing's syndrome and certain types of cancer. Accurate and precise quantification of Mifepristone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicological analysis. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.
The choice of an appropriate internal standard is critical for the accuracy and reliability of an LC-MS/MS assay. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares almost identical physicochemical properties with the analyte, ensuring the most effective compensation for matrix effects and variability in extraction recovery and instrument response. This compound is a deuterium-labeled version of Mifepristone, making it an ideal internal standard for accurate quantification in biological samples[1].
Comparison of LC-MS/MS Method Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method using this compound as an internal standard and compare it with other published methods that utilize different internal standards.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound[2] | Method with Levonorgestrel[3][4] | Method with Alfaxolone[2][5] |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 2000 ng/mL[3] | 0.5 - 500 ng/mL[2][5] |
| LLOQ | 0.5 ng/mL | 5.0 ng/mL[3] | 0.5 ng/mL[2] |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.997[2][5] |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound[2] | Method with Levonorgestrel[3] | Method with Alfaxolone[2][5] |
| Intra-day Precision (%RSD) | ≤ 13.2% | < 15% | ≤ 7.2%[2][5] |
| Inter-day Precision (%RSD) | ≤ 13.2% | < 15% | ≤ 15.7%[2][5] |
| Intra-day Accuracy (%RE) | Within ± 13.2% | Not specified | ≤ 8.2%[2][5] |
| Inter-day Accuracy (%RE) | Within ± 13.2% | Not specified | ≤ 10.2%[2][5] |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound[2] | Method with Levonorgestrel[3] | Method with Tadalafil[6] |
| Recovery | 96.3 - 114.7% | 94.5 - 103.7% | 91.0 - 107.6% (reported as accuracy) |
| Matrix Effect | -3.0 to 14.7% | Not specified | Not specified |
Experimental Protocols for Method Validation
Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines for bioanalytical method validation.
Specificity and Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous components in the matrix and other potential interferences.
Protocol:
-
Analyze blank matrix samples (e.g., human plasma) from at least six different sources.
-
Analyze blank matrix samples spiked with the LLOQ concentration of Mifepristone and this compound.
-
Analyze blank matrix samples spiked with commonly co-administered drugs or known metabolites of Mifepristone.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Mifepristone and this compound in the blank matrix samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
Objective: To establish the concentration range over which the assay is accurate and precise.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Mifepristone. A minimum of six non-zero concentration levels should be used.
-
Add a constant concentration of this compound to all calibration standards and quality control (QC) samples.
-
Analyze the calibration standards in triplicate on three different days.
-
Construct a calibration curve by plotting the peak area ratio of Mifepristone to this compound against the nominal concentration of Mifepristone.
-
Perform a linear regression analysis (e.g., weighted 1/x²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day (between-run) accuracy and precision, analyze the QC samples on at least three different days.
-
Acceptance Criteria: The mean value should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). The relative standard deviation (RSD) should not exceed 15% for QC samples (20% for LLOQ).
Recovery
Objective: To evaluate the efficiency of the extraction procedure.
Protocol:
-
Prepare three sets of samples:
-
Set A: Blank matrix spiked with Mifepristone and this compound before extraction.
-
Set B: Blank matrix extracted first, then spiked with Mifepristone and this compound.
-
Set C: Neat solution of Mifepristone and this compound at the corresponding concentrations.
-
-
Analyze the samples and calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible.
Matrix Effect
Objective: To assess the effect of co-eluting matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set 1: Blank matrix extracted from at least six different sources, then spiked with Mifepristone and this compound at low and high concentrations.
-
Set 2: Neat solutions of Mifepristone and this compound at the corresponding concentrations.
-
-
Calculate the matrix factor (MF) for each lot of matrix:
-
MF = (Peak response in the presence of matrix / Peak response in neat solution)
-
-
Calculate the internal standard-normalized matrix factor.
-
Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Stability
Objective: To evaluate the stability of Mifepristone in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in the method validation process.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
A Researcher's Guide to Internal Standards for Mifepristone Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mifepristone (B1683876), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Mifepristone-d3, a deuterated internal standard, with other commonly used non-deuterated internal standards. The information presented is based on available experimental data to facilitate an informed decision-making process.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for correcting for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard. However, non-isotopically labeled compounds are also frequently employed. This guide will delve into the performance of this compound and compare it with other alternatives like Levonorgestrel (B1675169) and Alfaxolone.
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the accuracy, precision, and robustness of a bioanalytical method. While this compound, being a deuterated analog of the analyte, is expected to have very similar physicochemical properties, potential isotopic effects can influence its chromatographic behavior and ionization efficiency. Non-deuterated internal standards, on the other hand, are structurally similar compounds that are chosen for their comparable extraction recovery and chromatographic retention.
The following table summarizes key performance parameters for this compound and other internal standards based on data from various studies. It is important to note that these values are not from a single head-to-head comparative study and variations in experimental conditions can affect the results.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Reference |
| This compound | Mifepristone & Metabolites | Human Whole Blood | LLE | 96.3 - 114.7 | 0.5 | < 13.2 | [1] |
| Levonorgestrel | Mifepristone & Monodemethyl-mifepristone | Human Plasma | SPE | 94.5 - 103.7 | 5.0 | < 15 | [2] |
| Levonorgestrel | Mifepristone & Metapristone | Murine Plasma & Tissue | LLE | Not Reported | 0.04 - 0.105 | 15 - 39 | [3] |
| Alfaxolone | Mifepristone | Human & Murine Plasma | LLE | 92 | 0.5 | < 15.7 | [4] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols used in studies employing different internal standards for Mifepristone analysis.
Method 1: Mifepristone Analysis using Levonorgestrel as Internal Standard
This method was developed for the simultaneous determination of mifepristone and its metabolite, monodemethyl-mifepristone, in human plasma.[2]
-
Sample Preparation: Solid-Phase Extraction (SPE) was employed to extract the analytes and the internal standard from plasma samples.
-
Chromatography: A XTERRA MS C18 column (150 x 2.1 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase: A gradient elution was used, though the specific composition is not detailed in the abstract.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode was used for detection.
-
Run Time: 4.5 minutes.
Method 2: Mifepristone Analysis using Alfaxolone as Internal Standard
This method was validated for the quantification of mifepristone in human and murine plasma.[4]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) with diethyl ether was used to extract mifepristone and alfaxolone.
-
Chromatography: A C18 column was used with a gradient elution of methanol (B129727) and ammonium (B1175870) acetate.
-
Detection: Positive electrospray ionization mass spectrometry was used for detection, with the following transitions: m/z 430→372 for mifepristone and m/z 333→297 for alfaxolone.
-
Linear Range: 0.5-500 ng.
Visualizing the Workflow and Signaling Pathway
To better understand the analytical process and the biological context of Mifepristone, the following diagrams have been generated.
Caption: A typical experimental workflow for the quantitative analysis of Mifepristone using an internal standard.
Caption: Mifepristone's mechanism of action as a progesterone receptor antagonist.
References
- 1. graphviz.org [graphviz.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Mifepristone: The Role of Mifepristone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Mifepristone in biological matrices, with a focus on the cross-validation of methods employing the deuterated internal standard, Mifepristone-d3, against those using other internal standards. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data. This document summarizes key performance data from published studies and outlines detailed experimental protocols to aid in the selection and validation of analytical methods.
Data Summary: Performance of Analytical Methods
The following tables summarize the validation parameters of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Mifepristone, highlighting the performance of methods using a deuterated internal standard (this compound) versus non-deuterated internal standards.
Table 1: Method Performance using Deuterated Internal Standard (this compound)
| Parameter | Method using this compound |
| Linearity Range | 0.5 - 1000 ng/mL[1] |
| Accuracy (RE%) | Within ± 13.2%[1] |
| Precision (RSD%) | Intra-day & Inter-day ≤ 13.2%[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Recovery | 96.3 – 114.7%[1] |
| Matrix Effect | -3.0 to 14.7%[1] |
Table 2: Method Performance using Non-Deuterated Internal Standards
| Parameter | Method using Alfaxolone | Method using Levonorgestrel |
| Linearity Range | 0.5 - 500 ng/mL[2] | 51.89 - 4059.14 ng/mL[3] |
| Accuracy (RME%) | Intra-assay ≤ 8.2%; Inter-assay ≤ 10.2%[2] | Not explicitly stated |
| Precision (RSD%) | Intra-assay ≤ 7.2%; Inter-assay ≤ 15.7%[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 50.95 ng/mL[3] |
| Recovery | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of Mifepristone using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)[1]
-
Objective: To extract Mifepristone and the internal standard from the biological matrix.
-
Procedure:
-
To a 200 µL aliquot of the biological sample (e.g., whole blood), add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.
-
Centrifuge the samples at 1520 × g for 10 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Chromatographic Conditions
-
Objective: To achieve chromatographic separation of Mifepristone from its metabolites and other endogenous components.
-
Typical Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 × 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or water with acetic acid) is employed.[2][3]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[3]
-
Injection Volume: A small injection volume, such as 2 µL, is used.[3]
Mass Spectrometric Detection
-
Objective: To quantify Mifepristone and this compound using a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[2]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.
-
SRM Transitions:
-
Mifepristone: m/z 430.3 → 372[2]
-
This compound: The specific transition for this compound would be monitored based on its mass shift due to the deuterium (B1214612) labels.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the bioanalytical method validation and sample analysis process.
Caption: Bioanalytical Method Validation Workflow.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[4][5] This is because deuterated standards have chemical and physical properties that are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic analysis. This co-elution and similar ionization efficiency effectively compensate for variations in extraction recovery and matrix effects, ultimately leading to improved accuracy and precision of the method.
While methods using non-deuterated internal standards like Alfaxolone and Levonorgestrel have been successfully validated and applied, they may be more susceptible to differential matrix effects and variations in extraction efficiency compared to the analyte.[2][3] The choice of a non-deuterated internal standard should be carefully justified, and its performance thoroughly evaluated during method validation.
Cross-validation is a critical step when comparing results from different analytical methods, for instance, a newly developed method using this compound against an established method using a different internal standard. This process ensures that the data generated by both methods are comparable and reliable, which is essential in clinical and research settings where data from different sources may need to be integrated.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
Deuterium Labeling and Its Influence on Chromatographic Retention Time: A Comparative Analysis
For researchers, scientists, and drug development professionals, the use of deuterium-labeled compounds as internal standards in quantitative analysis or as therapeutically improved drugs is a widespread practice. However, the substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a subtle but significant shift in chromatographic retention time. This phenomenon, known as the chromatographic deuterium isotope effect (CDE), can have profound implications for data accuracy and interpretation. This guide provides an objective comparison of the impact of deuterium labeling on retention time across various chromatographic techniques, supported by experimental data and detailed methodologies.
The CDE arises from the minor physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These seemingly small changes can alter the intermolecular interactions between the analyte and the stationary phase, leading to observable differences in retention behavior.[1][2]
Comparative Analysis of Retention Time Shifts
The direction and magnitude of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed. In most reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts, a phenomenon often referred to as the "inverse isotope effect".[2][3] Conversely, in normal-phase liquid chromatography (NPLC), the opposite trend is often observed, with deuterated compounds exhibiting longer retention times.[3][4]
Several factors can influence the extent of this retention time shift, including:
-
Number of Deuterium Atoms: A greater number of deuterium substitutions generally leads to a more pronounced shift in retention time.[2][5]
-
Position of Deuterium Labeling: The location of the deuterium atoms within the molecule can affect the magnitude of the isotope effect.[6][7]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[2]
The following table summarizes quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds across different chromatographic techniques.
| Compound | Deuterated Analog | Chromatographic Technique | Stationary Phase | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (ΔtR) (min) | Reference |
| Olanzapine | Olanzapine-d3 | Normal-Phase LC-MS/MS | Nucleosil Silica (B1680970) | 1.60 | 1.66 | -0.06 | [5] |
| Desipramine | Desipramine-d8 | Normal-Phase LC-MS/MS | Nucleosil Silica | 2.62 | 2.74 | -0.12 | [5] |
| Metformin | Metformin-d6 | (Not Specified) | (Not Specified) | 3.60 | 3.57 | 0.03 | [8] |
| E. coli Tryptic Peptides (Median) | Light vs. Heavy Dimethyl Labeled | nUHPLC-ESI-MS/MS | (Not Specified) | (Not Specified) | (Not Specified) | 3 | [9] |
Note: A positive ΔtR indicates that the deuterated compound elutes earlier.
Experimental Protocols
To accurately assess the chromatographic deuterium isotope effect, a systematic approach is required. The following protocols outline general workflows for comparing the retention times of deuterated and non-deuterated compounds using RPLC-MS/MS and NPLC-MS/MS.
Protocol 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
Objective: To evaluate the chromatographic isotope effect for a compound and its deuterated analog using RPLC-MS/MS.
1. Materials and Reagents:
-
Analyte and its deuterated internal standard
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
LC-MS grade acid (e.g., formic acid)
-
A suitable reversed-phase column (e.g., C18)
2. Sample Preparation:
-
Prepare individual stock solutions of the non-deuterated and deuterated standards in an appropriate solvent.
-
Create a working solution by mixing equal volumes of the stock solutions to achieve a suitable concentration for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid
-
Gradient: A linear gradient appropriate for the analyte's polarity
-
Flow Rate: A typical flow rate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column)
-
Column Temperature: Maintain a constant temperature (e.g., 40 °C)
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both the deuterated and non-deuterated analytes.
5. Data Analysis:
-
Inject the mixed working solution and acquire the data.
-
Extract the chromatograms for both the non-deuterated analyte and the deuterated internal standard.
-
Determine the retention time at the apex of each chromatographic peak.
-
Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analog from the retention time of the non-deuterated analog.[2]
Protocol 2: Normal-Phase Liquid Chromatography-Tandem Mass Spectrometry (NPLC-MS/MS)
Objective: To resolve and quantify the retention time shift between a protiated drug candidate and its deuterated analog using NPLC-MS/MS.[2]
1. Materials and Reagents:
-
Analyte and its deuterated analog
-
LC-MS grade non-polar solvent (e.g., hexane (B92381) or heptane)
-
LC-MS grade polar solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
A suitable normal-phase column (e.g., silica or diol)
2. Sample Preparation:
-
Prepare individual stock solutions of the non-deuterated and deuterated standards in a suitable solvent.
-
Create a working solution by mixing equal volumes of the stock solutions.
3. Chromatographic Conditions:
-
Mobile Phase A: Non-polar solvent
-
Mobile Phase B: Polar solvent
-
Gradient or Isocratic Elution: As required to achieve separation.
-
Flow Rate: A typical flow rate for the column dimensions.
-
Column Temperature: Maintain a constant temperature.
-
Injection Volume: 5 µL[2]
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.[2]
5. Data Analysis:
-
Determine the retention time for each analyte from the apex of its chromatographic peak.[2]
-
Calculate the retention time shift (ΔtR) by subtracting the retention time of the deuterated analog from the protiated analog.[2]
Visualizing the Factors Influencing the Deuterium Isotope Effect
The following diagram illustrates the key factors that contribute to the observed chromatographic deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone-d3 for Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive evaluation of Mifepristone-d3 for use as an internal standard in the regulated bioanalysis of mifepristone (B1683876), comparing its performance with commonly used alternative internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This is due to the near-identical physicochemical properties between the analyte and its deuterated counterpart, which allows for effective compensation for variability during sample preparation, chromatography, and ionization.[2][3][4] This guide presents a comparative analysis of bioanalytical methods employing this compound and other structural analog internal standards, supported by experimental data from published literature.
Performance Comparison of Internal Standards for Mifepristone Bioanalysis
The following table summarizes the key performance parameters of validated bioanalytical methods for mifepristone using this compound and two alternative internal standards: levonorgestrel (B1675169) and alfaxolone.
| Performance Parameter | Method with this compound | Method with Levonorgestrel | Method with Alfaxolone |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 13.2% | < 15% | ≤ 7.2% |
| Inter-day Precision (%RSD) | ≤ 13.2% | < 15% | ≤ 15.7% |
| Intra-day Accuracy (%RE) | Within ± 13.2% | Not explicitly stated | -2.9% to 8.2% |
| Inter-day Accuracy (%RE) | Within ± 13.2% | Not explicitly stated | -10.2% to 10.2% |
| Recovery | 96.3 – 114.7% | 94.5 - 103.7% | Not explicitly stated |
| Matrix Effect | -3.0 to 14.7% | Not explicitly stated | Not explicitly stated |
The Case for Stable Isotope-Labeled Internal Standards
The data presented suggests that while all three internal standards can be used to develop validated bioanalytical methods, the use of a stable isotope-labeled internal standard like this compound offers distinct theoretical and practical advantages. Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects and extraction recovery, which leads to more accurate and precise results.[2][3][4][5] Structural analogs, while chemically similar, may have different chromatographic retention times and ionization efficiencies, which can lead to less reliable data, especially in complex biological matrices.[1][6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Method Using this compound as Internal Standard
-
Sample Preparation: A 200 µL aliquot of human whole blood is mixed with 20 µL of an internal standard solution containing this compound. Liquid-liquid extraction is then performed using tert-butyl-methyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.
-
Chromatographic Conditions:
-
Instrument: UHPLC-QqQ-MS/MS system.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer.
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method Using Levonorgestrel as Internal Standard[8][9]
-
Sample Preparation: Plasma samples are extracted using solid-phase extraction (SPE) on an Oasis HLB cartridge.[8][9]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method Using Alfaxolone as Internal Standard[11][12][13]
-
Sample Preparation: Liquid-liquid extraction of human or murine plasma is performed using diethyl ether.[11][12]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Bioanalytical Workflow and the Principle of Isotope Dilution
The following diagrams illustrate the typical workflow of a bioanalytical method using an internal standard and the underlying principle of isotope dilution mass spectrometry.
Caption: A typical workflow for a regulated bioanalytical assay.
Caption: The principle of isotope dilution mass spectrometry.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Method Development and Validation of Mifepristone and its Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. imedpub.com [imedpub.com]
- 10. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Mifepristone vs. Mifepristone-d3 Under Stress Conditions
A detailed guide for researchers, scientists, and drug development professionals on the relative stability of Mifepristone and its deuterated analogue, Mifepristone-d3, when subjected to various stress conditions. This guide synthesizes available experimental data and established principles of kinetic isotope effects to provide a comprehensive comparison.
Executive Summary
Mifepristone, a synthetic steroid, is subject to degradation under various environmental and chemical stresses. Understanding its stability profile is crucial for formulation development, storage, and ensuring therapeutic efficacy. This compound, a deuterated version of the molecule, is commonly used as an internal standard in analytical and pharmacokinetic studies due to its inherent stability. While direct comparative stress testing studies between Mifepristone and this compound are not extensively available in published literature, the principles of the kinetic isotope effect (KIE) strongly suggest enhanced stability of the deuterated form. This guide provides a summary of the known degradation of Mifepristone under forced conditions and offers a scientifically grounded comparison to the expected stability of this compound.
Introduction to Comparative Stability
Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.
The primary difference between Mifepristone and this compound lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the N-methyl group. This seemingly minor change can have a significant impact on the molecule's stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of this bond, which is often a rate-limiting step in degradation and metabolism, will proceed more slowly for the deuterated compound. This suggests that this compound would exhibit greater resistance to degradation pathways that involve the N-demethylation process.
Forced Degradation of Mifepristone: Experimental Data
Multiple studies have investigated the stability of Mifepristone under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data from these studies.
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Analytical Method | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 12.5% | RP-HPLC | |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 9.8% | RP-HPLC | |
| Oxidative | 3% H₂O₂ | 24 hours | 15.2% | RP-HPLC | |
| Thermal | 60°C | 48 hours | 7.6% | RP-HPLC | |
| Photolytic | UV light (254 nm) | 24 hours | 5.4% | RP-HPLC |
Comparative Stability Profile: this compound
Currently, there is a lack of publicly available studies that have subjected this compound to the same rigorous forced degradation conditions as Mifepristone and reported the comparative outcomes. However, based on the kinetic isotope effect, a reasoned comparison can be made.
-
Metabolic Stability: The primary advantage of deuteration is the enhanced metabolic stability. The N-demethylation of Mifepristone is a known metabolic pathway. The stronger C-D bonds in this compound would significantly slow down this enzymatic process, leading to a longer half-life and reduced formation of metabolites.
-
Chemical Stability: For degradation pathways that involve the cleavage of the N-methyl C-H bonds, this compound is expected to be more stable. However, for degradation that occurs at other sites of the molecule not involving the deuterated positions, the stability of this compound would likely be comparable to that of Mifepristone. The use of this compound as a stable internal standard in bioanalytical methods further supports its high stability under typical sample processing and analysis conditions.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the stability testing of Mifepristone.
Preparation of Stock Solution
A standard stock solution of Mifepristone (1 mg/mL) is prepared by dissolving the accurately weighed drug in methanol.
Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The mixture is refluxed at 80°C for 8 hours. After cooling, the solution is neutralized with 0.1 M NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is refluxed at 80°C for 4 hours. After cooling, the solution is neutralized with 0.1 M HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% H₂O₂ is added. The solution is kept at room temperature for 24 hours. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: The solid drug is kept in an oven at 60°C for 48 hours. A solution of 100 µg/mL is then prepared in the mobile phase.
-
Photolytic Degradation: The solid drug is exposed to UV light (254 nm) in a photostability chamber for 24 hours. A solution of 100 µg/mL is then prepared in the mobile phase.
Analytical Method
The stressed samples are analyzed using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 287 nm
-
Injection Volume: 20 µL
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance.
Caption: Workflow for forced degradation studies of Mifepristone.
Conclusion
Harnessing Deuterated Internal Standards for Superior Accuracy and Precision in Mifepristone Quantification
A Comparative Analysis of Bioanalytical Methods for Researchers and Drug Development Professionals
The quantification of mifepristone (B1683876) (RU-486), a synthetic steroid with significant anti-progestational and anti-glucocorticoid properties, is critical in pharmacokinetic studies, toxicological investigations, and clinical pharmacology. The accuracy and precision of the analytical method are paramount for reliable data. This guide provides a comparative analysis of a highly specific and sensitive UHPLC-QqQ-MS/MS method utilizing a deuterated internal standard, Mifepristone-d3 (B1151877), against other established liquid chromatography-mass spectrometry (LC-MS) methods.
Method Performance: A Side-by-Side Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It closely mimics the analyte's chemical and physical properties during sample preparation and ionization, effectively compensating for matrix effects and variability in instrument response. This leads to enhanced accuracy and precision.
A recent study highlights a method using this compound that demonstrates excellent performance characteristics.[1] Below is a summary of its validation data compared to other methods employing different internal standards.
Table 1: Performance Comparison of Mifepristone Quantification Methods in Biological Matrices
| Parameter | Method 1: UHPLC-QqQ-MS/MS with this compound IS[1][2] | Method 2: LC-MS/MS with Alfaxolone IS[3][4] | Method 3: LC-MS/MS with Levonorgestrel IS[5] |
| Internal Standard | This compound | Alfaxolone | Levonorgestrel |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | 51.89 - 4059.14 ng/mL |
| **Coefficient of Determination (R²) ** | >0.999 | >0.997 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL (as 50pg injected on column) | 50.95 ng/mL |
| Intra-day Precision (%RSD) | ≤ 13.2% | ≤ 7.2% | Not Specified |
| Inter-day Precision (%RSD) | ≤ 13.2% | ≤ 15.7% | Not Specified |
| Intra-day Accuracy (%RE) | ± 13.2% | ≤ 8.2% | Not Specified |
| Inter-day Accuracy (%RE) | ± 13.2% | ≤ 10.2% | Not Specified |
| Recovery | 96.3% - 114.7% | Not explicitly stated, focused on extraction efficiency with diethyl ether.[3] | Not Specified |
| Matrix Effect | -3.0% to 14.7% | Not Specified | Not Specified |
The data clearly indicates that the method utilizing this compound as an internal standard achieves a very low limit of quantification and demonstrates high recovery rates.[1] While other methods also show good precision and accuracy, the use of a deuterated analog provides a higher degree of confidence in the results by effectively normalizing for any analyte loss during sample processing.[1]
Experimental Workflow and Protocols
A robust and reliable experimental protocol is the foundation of accurate quantification. The following section details the methodology for the UHPLC-QqQ-MS/MS analysis of mifepristone using this compound.
Experimental Workflow Diagram
Caption: Workflow for Mifepristone Quantification.
Detailed Experimental Protocol (Based on the method using this compound[1][2])
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of human whole blood into a glass tube.
-
Spike with the internal standard, this compound.
-
Add 1 mL of borate buffer (pH 9) and vortex.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Shake mechanically for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UHPLC Conditions
-
System: UltiMate 3000 RS by Thermo Scientific.
-
Column: Kinetex C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A detailed gradient program should be followed, typically starting with a high percentage of mobile phase A and increasing the proportion of mobile phase B over the course of the run to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
System: TSQ Quantum Access MAX triple quadrupole mass spectrometer.
-
Ionization Source: Heated Electrospray Ionization (H-ESI) in positive mode.
-
Spray Voltage: 3500 V.
-
Vaporizer Temperature: 350°C.
-
Capillary Temperature: 320°C.
-
Detection: Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for mifepristone and this compound should be optimized for maximum sensitivity and specificity.
-
Alternative Methodologies
While the deuterated internal standard method offers significant advantages, other approaches have also been validated for mifepristone quantification.
-
LC-MS/MS with Alfaxolone as Internal Standard: This method has demonstrated good precision and a low limit of quantification.[3][4] It utilizes a liquid-liquid extraction with diethyl ether.[3] However, alfaxolone's chemical structure and ionization efficiency differ more from mifepristone than a deuterated analog, which could potentially lead to less effective compensation for matrix effects.
-
LC-MS/MS with Levonorgestrel as Internal Standard: This method employs a solid-phase extraction (SPE) for sample cleanup.[5] While effective, SPE can sometimes introduce more variability than LLE if not carefully optimized. The reported LLOQ for this method is significantly higher than that of the methods using this compound or alfaxolone.[5]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Several methods have been developed using HPLC-UV. While simpler and more accessible, these methods generally lack the sensitivity and specificity of mass spectrometry, making them more susceptible to interference from co-eluting compounds, especially in complex biological matrices.[3]
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a UHPLC-QqQ-MS/MS method with a deuterated internal standard like this compound is strongly recommended. This approach provides superior accuracy, precision, and sensitivity by effectively mitigating matrix-induced variations. The detailed protocol and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most appropriate analytical method for the quantification of mifepristone in biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of RU38486 (mifepristone) by HPLC triple quadrupole mass spectrometry [umu.diva-portal.org]
- 5. imedpub.com [imedpub.com]
Safety Operating Guide
Proper Disposal of Mifepristone-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Mifepristone-d3, a deuterated analog of a hazardous drug, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for hazardous waste management is essential to protect personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Mifepristone is classified as a hazardous drug due to its reproductive toxicity[1][2]. As such, both the pure compound and any materials contaminated with it must be handled and disposed of following stringent federal, state, and local regulations[3][4]. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous pharmaceutical waste[3][5].
Key Disposal Procedures and Regulatory Considerations
The primary principle for the disposal of this compound is to prevent its release into the environment. A crucial regulation to note is the EPA's ban on the sewering of hazardous waste pharmaceuticals, meaning it must not be flushed down the drain[5][6]. Instead, it should be disposed of through an approved waste disposal plant[2].
For detailed guidance, laboratory personnel should consult their institution's hazardous waste management plan and the specific Safety Data Sheet (SDS) for this compound. Although a specific SDS for the deuterated form was not found, the SDS for Mifepristone provides the necessary safety and disposal information[1][2].
The following table summarizes the essential steps and considerations for the proper disposal of this compound:
| Aspect | Recommendation | Regulatory Basis |
| Waste Segregation | Dispose of this compound and any contaminated materials (e.g., gloves, gowns, vials, syringes) in a designated, clearly labeled, leak-proof hazardous waste container.[3][7] | OSHA, EPA, USP <800>[3][4][5] |
| Container Labeling | Label waste containers as "HAZARDOUS DRUG WASTE ONLY".[3] | OSHA[3] |
| Disposal Method | Engage a licensed commercial waste disposal company for incineration or disposal in a licensed sanitary landfill for toxic wastes.[3][5] | EPA[3][5] |
| Prohibited Disposal | Do not dispose of this compound down the drain.[5][6] | EPA Subpart P[5][6] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, when handling this compound waste. Dispose of contaminated PPE as hazardous waste.[2] | OSHA, USP <800>[4] |
| Spill Management | In case of a spill, follow established protocols for hazardous drug cleanup. All spill residue and cleanup materials must be disposed of as hazardous waste.[7] | OSHA, EPA |
| Transportation | If shipping hazardous drug waste, it must be labeled, stored, and handled in accordance with Department of Transportation (DOT) regulations.[4] | DOT[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
There are no specific experimental protocols for the chemical deactivation of this compound readily available. Therefore, the focus remains on secure containment and destruction by a licensed facility. By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Protocols for Mifepristone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Mifepristone-d3 is paramount. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Physicochemical and Safety Data
This compound, a deuterated analog of Mifepristone, shares similar physicochemical properties and handling precautions with its parent compound. Due to its classification as a potent reproductive toxicant, stringent safety measures are required.[1] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₉H₃₂D₃NO₂ | [2][3] |
| Molecular Weight | 432.61 g/mol | [2][4] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established.[5][6][7] Handle as a potent compound with high containment. | [5][6][7] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound, from receipt to disposal, minimizing exposure risk.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a containment device such as a glove box to avoid inhalation of dust.[7]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves that are changed regularly or immediately upon contamination.[8]
-
Lab Coat/Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[9]
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator should be used.[5]
3. Weighing and Reconstitution:
-
Weighing: If weighing the solid form, do so within a containment system on a tared weigh paper or in a disposable container.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid aerosolization.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]
5. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the area.
-
Containment: For small spills, gently cover with an absorbent material to avoid raising dust. For larger spills, follow established emergency procedures.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
6. Disposal:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound [chemicalbook.com]
- 9. This compound | C29H35NO2 | CID 46782374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
